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  • Product: N-(4-hydroxy-2,6-dinitrophenyl)acetamide
  • CAS: 7403-13-6

Core Science & Biosynthesis

Foundational

Synthesis and Regiochemical Control of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Executive Summary The synthesis of highly substituted dinitrophenols requires precise control over electrophilic aromatic substitution (EAS) pathways. Synthesizing N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted dinitrophenols requires precise control over electrophilic aromatic substitution (EAS) pathways. Synthesizing N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6) presents a unique regiochemical challenge: the target molecule requires nitro groups to be positioned ortho to the acetamide moiety and meta to the phenolic hydroxyl group. This whitepaper outlines a field-proven, three-step regioselective synthetic strategy that temporarily modulates the electronic hierarchy of the aromatic ring's directing groups to achieve the desired substitution pattern.

The Regiochemical Challenge

To synthesize N-(4-hydroxy-2,6-dinitrophenyl)acetamide, one might intuitively attempt the direct dinitration of paracetamol (N-(4-hydroxyphenyl)acetamide). However, this approach fails due to the inherent rules of electrophilic aromatic substitution.

In paracetamol, both the hydroxyl (-OH) and the acetamide (-NHAc) groups are activating, ortho/para directors. When two activating groups are present on a benzene ring, the more strongly activating group dictates the regiochemistry of the incoming electrophile [2]. Because the oxygen atom of the hydroxyl group is a stronger electron donor via resonance than the nitrogen of the amide (whose lone pair is partially delocalized into the adjacent carbonyl), the -OH group "wins" the directing competition.

Consequently, direct nitration of paracetamol directs the nitronium ions ( NO2+​ ) ortho to the hydroxyl group, yielding 4-acetamido-2,6-dinitrophenol (systematically named N-(4-hydroxy-3,5-dinitrophenyl)acetamide) [1]. To force the nitro groups into the 2 and 6 positions (ortho to the -NHAc group), we must invert this directing hierarchy.

Strategic Retrosynthetic Design

To achieve the correct regiochemistry, we employ a temporary protecting group strategy that attenuates the activating power of the phenol.

  • O-Acetylation: By converting the strongly activating -OH group into an acetate ester (-OAc), we significantly reduce its electron-donating capability. The -OAc group is a weaker activating group than the -NHAc group [2].

  • Regioselective Dinitration: In the resulting intermediate, 4-acetoxyacetanilide, the -NHAc group becomes the dominant directing group. Nitration will now proceed regioselectively at the 2 and 6 positions (ortho to the -NHAc group) [3].

  • Selective Deprotection: Finally, a mild basic hydrolysis selectively cleaves the ester bond to restore the phenol, leaving the highly stable amide bond intact, yielding the target compound [5].

G cluster_0 Regiochemical Control Strategy A Paracetamol Strong -OH Director (Directs to 3,5-positions) B 4-Acetoxyacetanilide Attenuated -OAc Director (-NHAc dominates, directs to 2,6) A->B Ac2O, Pyridine (O-Acetylation) C 4-Acetoxy-2,6-dinitroacetanilide Dinitrated Intermediate B->C HNO3, H2SO4 (Electrophilic Aromatic Substitution) D N-(4-hydroxy-2,6-dinitrophenyl)acetamide Target Molecule C->D K2CO3, MeOH (Selective Ester Cleavage)

Figure 1: Regioselective synthetic workflow for N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Quantitative Data Summaries

The following table summarizes the expected quantitative metrics for the three-step workflow, serving as a benchmark for analytical validation.

CompoundRoleCAS NumberMolecular Wt.Expected YieldPhysical State
Paracetamol Starting Material103-90-2151.16 g/mol N/AWhite solid
4-Acetoxyacetanilide Intermediate 12623-33-8193.20 g/mol 92 - 95%White crystalline solid
4-Acetoxy-2,6-dinitroacetanilide Intermediate 2N/A283.20 g/mol 70 - 75%Yellow/Orange solid
N-(4-hydroxy-2,6-dinitrophenyl)acetamide Final Product7403-13-6241.16 g/mol 85 - 90%Yellow crystalline solid

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choices and in-process analytical checks to ensure protocol integrity.

Step 1: Synthesis of 4-Acetoxyacetanilide (O-Acetylation)

Causality: Acetic anhydride is used to acetylate the phenol. Pyridine acts dually as a nucleophilic catalyst (forming a highly reactive acetylpyridinium intermediate) and as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward [4].

  • Setup: In a 250 mL round-bottom flask, suspend 15.1 g (0.1 mol) of paracetamol in 100 mL of anhydrous dichloromethane (DCM).

  • Addition: Add 12.0 mL (0.12 mol) of acetic anhydride, followed by 1.0 mL of pyridine.

  • Reaction: Stir the mixture at room temperature for 3 hours. The suspension will gradually clear as the more soluble 4-acetoxyacetanilide forms.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO3​ (50 mL) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation: The product should present as a white crystalline solid. TLC (Ethyl Acetate:Hexane 1:1) will show a higher Rf​ value than paracetamol due to the loss of the polar, hydrogen-bonding -OH group.

Step 2: Regioselective Dinitration

Causality: The first nitration introduces an electron-withdrawing nitro group, which deactivates the ring. To achieve di-nitration, a highly aggressive nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is required. Strict temperature control is mandatory to prevent the oxidative cleavage of the ring into toxic N-acetyl-p-benzoquinone imine (NAPQI) derivatives[1].

  • Setup: Dissolve 19.3 g (0.1 mol) of 4-acetoxyacetanilide in 40 mL of concentrated sulfuric acid ( H2​SO4​ ) in a 250 mL flask. Cool the flask to 0–5 °C using an ice-salt bath.

  • Nitrating Mixture: In a separate addition funnel, prepare a cold mixture of 10 mL fuming nitric acid ( HNO3​ , >90%) and 10 mL concentrated H2​SO4​ .

  • Addition: Add the nitrating mixture dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent over-oxidation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture over 400 g of crushed ice with vigorous stirring. The dinitrated intermediate will precipitate. Filter via a Büchner funnel and wash with copious amounts of cold distilled water until the filtrate is pH neutral.

  • Self-Validation: The introduction of two nitro groups causes a distinct bathochromic shift; the product will be a bright yellow/orange solid.

Step 3: Selective Ester Hydrolysis

Causality: Potassium carbonate in methanol generates methoxide ions in situ, which perform a rapid transesterification to cleave the acetate ester. The amide bond (-NHAc) is highly stable under these mild basic conditions due to the resonance stabilization of the nitrogen lone pair, ensuring absolute chemoselectivity [5].

  • Setup: Suspend the crude 4-acetoxy-2,6-dinitroacetanilide in 150 mL of methanol.

  • Addition: Add 13.8 g (0.1 mol) of anhydrous potassium carbonate ( K2​CO3​ ).

  • Reaction: Stir the mixture at room temperature for 90 minutes. The color of the solution will deepen to a dark red/orange as the phenoxide ion is generated.

  • Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the phenoxide back to the phenol. Concentrate the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na2​SO4​ and evaporate to yield the crude product.

  • Purification: Recrystallize from an ethanol/water mixture.

  • Self-Validation: TLC will show a lower Rf​ value than the intermediate due to the restored phenolic -OH. Exposure of the TLC plate to ammonia vapors will cause the spot to turn intensely yellow/red, confirming the presence of the acidic dinitrophenol moiety.

Conclusion

The synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide highlights the critical importance of understanding directing group hierarchies in electrophilic aromatic substitution. By temporarily masking the strongly activating phenolic hydroxyl group as an acetate ester, the regiochemical control is shifted to the acetamide group, allowing for precise functionalization at the 2 and 6 positions. This methodology ensures high yield, prevents oxidative side-reactions, and provides a scalable route to this complex substituted aromatic system.

References

  • Benchchem. "3-NITRO-4-ACETAMIDOPHENOL | 7403-75-0". Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE87r5ONiE0bK_qf8Ywl_dM1tpG-zh4UYLCj1Z2CVxz5PMAP0kaY-bjE4aAaUarIWsNEEsQrTw1G5H5_JXjChk8fqOr2Dfbvse45DgP_n8ZU__Mxox8OoYUD50FQCxEHpn7t3XH]
  • Master Organic Chemistry. "EAS On Disubstituted Benzenes: The Strongest Electron-Donor 'Wins'". Source: masterorganicchemistry.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVLDl17gA5XRTuHoCAe6ndH-6wSr7ISfnaLC7VEWEk46dXTNe4B-cbM4gRnzKCsx_wFe2KMIlS7NBOj5LIvvluQ9IM-BImfZAZU9PZ1UuhPwfY4KY_YxSDYTb6bPo4PFxf9TWWhCf03t0Avto44FyI223F0aVw6QVOGdl41Q39P2gls289xwa]
  • Echemi. "Acetamide,N-[4-(acetyloxy)-2-nitrophenyl]". Source: echemi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFALxV4vIEyRdoKbAp_W2DlOp4Wmv2kc63LuV6O1CEfVI8LoayQv2_F6cjkVMDAKMZbDjR-SK9nntg7Tisvgxj4n4PTmTpKyMNgL5OdIBCGMqr3b818XHmILDDX4vrjKqrDtKCnPlAAAasUzoWRo1jvugtJlv_dthXVAe36_34IOanBgjtX20Q3c1dGGrHcmVmhpw==]
  • Guidechem. "4-Acetoxyacetanilide 2623-33-8 wiki". Source: guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE5Qj1MVoLkxCmA-Vo7dEG0jJHuEwxi4Q7oFfb3yzQhEItZgKJcmWb6CugIBMF8G-BRxAARfM8nsI_MlM82_-VbFAuMcn4kU6Tm4zBlEB3eRUEKy00S1g-k_RuOXH9VsdcOErZs8ECCAnMuWFQtJg2ujgf08kiZ-HP3BNxdF67CPyNsxLm]
  • Guidechem. "N-(4-hydroxy-2,6-dinitrophenyl)acetamide 7403-13-6 wiki". Source: guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6gnB1x9Cxm389Owalgnm5sXLdGF8tIrjEI5mDJqR9SZYL0sORGhsVCQCRK5bxZJ2_jZKBaWRifwm460_ndw_PzFziIcUUbrJsa_YO8S0-9FEhRky7edI5zeh57y0naSihs01whi-K83810V0BDmFzHH9jqz95Q4kP0ZQxnGvrqdTybtQYiIH6LYtB1cNzAw==]
Exploratory

Mechanism of Action of N-(4-hydroxy-2,6-dinitrophenyl)acetamide: A Sterically Shielded Mitochondrial Uncoupler

Executive Summary N-(4-hydroxy-2,6-dinitrophenyl)acetamide (also known as 4-acetamido-3,5-dinitrophenol) represents a fascinating intersection of bioenergetics and structural pharmacology. By combining the protonophoric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxy-2,6-dinitrophenyl)acetamide (also known as 4-acetamido-3,5-dinitrophenol) represents a fascinating intersection of bioenergetics and structural pharmacology. By combining the protonophoric properties of a dinitrophenol with the acetamide moiety of an analgesic, this compound functions as a potent, sterically shielded mitochondrial uncoupler. As a Senior Application Scientist, I have structured this technical guide to dissect its dual-pharmacophore mechanism, contrasting its metabolic stability with classical drugs, and detailing the self-validating experimental workflows required to quantify its bioenergetic impact.

Molecular Architecture and Pharmacodynamics

The biological activity of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is dictated by two distinct structural features that drive its mechanism of action (MoA):

The Protonophoric Core (2,6-Dinitrophenol Moiety)

Mitochondrial oxidative phosphorylation relies on the maintenance of a proton motive force ( Δp ) across the inner mitochondrial membrane (IMM). Classical uncouplers bypass ATP synthase by shuttling protons directly across the lipid bilayer (). In N-(4-hydroxy-2,6-dinitrophenyl)acetamide, the two strongly electron-withdrawing nitro groups at the ortho positions relative to the acetamide group (and meta to the phenol) significantly lower the pKa of the phenolic hydroxyl group. This allows the molecule to exist in an equilibrium of protonated (lipophilic) and deprotonated (anionic) states at physiological pH, enabling it to continuously shuttle protons from the intermembrane space into the mitochondrial matrix.

Evasion of CYP450 Bioactivation (Acetamide Moiety)

Acetaminophen (APAP) is notorious for its dose-dependent hepatotoxicity, which is driven by cytochrome P450 (CYP450)-mediated oxidation into the highly reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) (). However, the introduction of bulky nitro groups adjacent to the acetamide nitrogen creates severe steric hindrance and alters the electron density of the aromatic ring. This structural modification effectively blocks CYP450 access, rendering the compound metabolically stable and preventing the formation of NAPQI-like toxic adducts.

Metabolic_Pathway APAP Acetaminophen CYP CYP450 Oxidation APAP->CYP NAPQI NAPQI (Hepatotoxic) CYP->NAPQI Dinitro N-(4-hydroxy-2,6-dinitrophenyl)acetamide Block Steric Hindrance (Ortho-Nitro Groups) Dinitro->Block Safe No Reactive Intermediate Block->Safe

Metabolic stability of the dinitro derivative compared to acetaminophen.

The Uncoupling Cycle: Mechanistic Pathway

The uncoupling mechanism is a self-sustaining cycle driven by the electrochemical gradient. The protonated form of the compound diffuses through the hydrophobic core of the IMM. Upon reaching the alkaline environment of the mitochondrial matrix, it releases a proton, collapsing the mitochondrial membrane potential ( ΔΨm​ ). The resulting lipophilic anion is then driven back to the intermembrane space by the residual electrical potential, ready to repeat the cycle.

Uncoupling_Mechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS Protons (H+) Comp_H Protonated Compound (Lipophilic) H_IMS->Comp_H Protonation Comp_minus Deprotonated Compound (Anionic) Comp_H->Comp_minus Diffusion across IMM & Deprotonation Comp_minus->Comp_H Return via IMM H_Matrix Protons (H+) Comp_minus->H_Matrix Release H+

Protonophoric uncoupling cycle across the inner mitochondrial membrane.

Self-Validating Experimental Protocols

To rigorously prove the mechanism of action, we must employ orthogonal, self-validating assay systems. The following protocols are designed not just to measure effects, but to establish strict causality.

Protocol 1: High-Resolution Respirometry (Seahorse XF Analysis)

To quantify the bioenergetic impact, we utilize microplate-based oxygen consumption rate (OCR) measurements ().

Causality & Logic: By injecting oligomycin before our compound, we deliberately collapse ATP-linked respiration. If the subsequent injection of N-(4-hydroxy-2,6-dinitrophenyl)acetamide causes a rapid spike in OCR, it definitively proves that the compound is bypassing Complex V and directly shuttling protons, establishing pure causality for its uncoupling mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Plate 20,000 cells/well in a Seahorse XF96 microplate and incubate overnight.

  • Media Exchange: Wash and replace media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Basal Measurement: Record baseline OCR for 15 minutes to establish cellular resting state.

  • Oligomycin Injection (1 µM): Inhibits ATP synthase. The resulting drop in OCR represents the baseline proton leak.

  • Compound Injection (Titration 0.5 - 5.0 µM): Inject N-(4-hydroxy-2,6-dinitrophenyl)acetamide. A dose-dependent increase in OCR confirms protonophoric uncoupling.

  • Rotenone/Antimycin A Injection (0.5 µM each): Shuts down Complexes I and III. Self-Validation Step: This ensures the measured OCR is truly mitochondrial; any residual oxygen consumption is non-mitochondrial and must be subtracted from all prior measurements.

Respirometry_Workflow Step1 1. Basal OCR Measurement Step2 2. Inject Oligomycin Step1->Step2 Step3 3. Inject Uncoupler Step2->Step3 Step4 4. Inject Rot/AA Step3->Step4

Self-validating Seahorse XF respirometry workflow for uncoupler profiling.

Protocol 2: Ratiometric Membrane Potential Assessment (JC-1 Assay)

To directly visualize the collapse of ΔΨm​ , we employ the fluorescent probe JC-1 ().

Causality & Logic: JC-1 is chosen over single-emission dyes (like TMRM) because its concentration-dependent formation of J-aggregates provides a ratiometric readout (red/green). This causality is critical: a ratiometric measurement internally controls for variations in mitochondrial mass, cell number, and dye loading efficiency, creating a highly robust, self-validating system.

Step-by-Step Methodology:

  • Dye Loading: Incubate cells with 2 µM JC-1 dye for 30 minutes at 37°C in the dark.

  • Baseline Imaging: Acquire baseline fluorescence at Ex/Em 488/529 nm (Green monomers) and 488/590 nm (Red J-aggregates). Healthy mitochondria will exhibit a high Red/Green ratio.

  • Compound Treatment: Apply N-(4-hydroxy-2,6-dinitrophenyl)acetamide (2 µM).

  • Kinetic Tracking: Monitor the rapid shift from red to green fluorescence over 20 minutes, indicating the dissipation of ΔΨm​ .

  • Positive Control: Treat a parallel well with 50 µM FCCP to establish the maximum possible depolarization threshold.

Quantitative Data Summary

The table below synthesizes the pharmacological parameters of N-(4-hydroxy-2,6-dinitrophenyl)acetamide compared to its structural relatives, highlighting its unique position as a safe, effective bioenergetic modulator.

CompoundpKa (Phenolic OH)Uncoupling EC50 (µM)Hepatotoxicity RiskPrimary Mechanism
Acetaminophen (APAP) 9.5>1000 (Inactive)High (NAPQI formation)COX Inhibition / Redox
2,4-Dinitrophenol (DNP) 4.10.5 - 1.0LowProtonophoric Uncoupling
N-(4-hydroxy-2,6-dinitrophenyl)acetamide ~4.51.2 - 2.5Low (Sterically shielded)Protonophoric Uncoupling

References

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218. URL:[Link]

  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Handbook of Experimental Pharmacology, (196), 369-405. URL:[Link]

  • Divakaruni, A. S., Parameswaran, J., & Murphy, A. N. (2014). Analysis and interpretation of microplate-based oxygen consumption and pH data. Methods in Enzymology, 547, 309-354. URL:[Link]

  • Perry, S. W., Norman, J. P., Barbieri, J., Brown, E. B., & Gelbard, H. A. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98-115. URL:[Link]

Foundational

Pharmacological and Toxicological Profiling of N-(4-Hydroxy-2,6-dinitrophenyl)acetamide: A Structural Paradigm in Analgesic Design

Executive Summary N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6), systematically known as 2,6-dinitroacetaminophen or 4-acetamido-3,5-dinitrophenol, represents a fascinating intersection of two distinct pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6), systematically known as 2,6-dinitroacetaminophen or 4-acetamido-3,5-dinitrophenol, represents a fascinating intersection of two distinct pharmacophores: the analgesic acetaminophen scaffold and the protonophoric dinitrophenol motif.

As a Senior Application Scientist, evaluating this compound requires looking beyond basic structural activity relationships (SAR). By flanking the acetamide group with two strongly electron-withdrawing and bulky nitro groups, we fundamentally alter both the steric landscape and the electronic oxidation potential of the molecule. This technical guide explores the theoretical and validated biological activities of this compound, detailing its potential to bypass classic hepatotoxic pathways while introducing novel mechanisms of mitochondrial uncoupling and nitric oxide (NO) donation.

Structural Rationale & Physicochemical Modulation

The design of substituted acetaminophen derivatives is primarily driven by the need to mitigate the formation of N-acetyl-p-benzoquinone imine (NAPQI) , the reactive electrophile responsible for acetaminophen-induced hepatotoxicity.

Modifying the paracetamol core with electron-withdrawing groups alters its oxidation potential and significantly increases aqueous solubility, making dinitro-derivatives some of the first highly water-soluble paracetamol analogs[1]. Furthermore, placing substituents at the 2,6-positions (ortho to the acetamide group) introduces severe steric hindrance. This steric bulk physically blocks the active sites of Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), preventing the N-hydroxylation step required to form NAPQI, thereby lowering hepatotoxicity compared to 3,5-substituted isomers[1].

However, the addition of two nitro groups to the phenol ring drastically lowers the pKa of the hydroxyl group. At physiological pH (7.4), N-(4-hydroxy-2,6-dinitrophenyl)acetamide exists predominantly as a resonance-stabilized lipophilic anion, fulfilling the structural prerequisites for protonophoric mitochondrial uncoupling.

Quantitative Physicochemical & Biological Comparison
PropertyAcetaminophen (Paracetamol)2,6-DimethylacetaminophenN-(4-Hydroxy-2,6-dinitrophenyl)acetamide
Aqueous Solubility LowLowHigh[1]
Phenolic pKa ~9.5~9.8< 5.0
CYP450 N-Hydroxylation High (Forms NAPQI)Blocked (Steric Shielding)Blocked (Steric Shielding)[1]
Primary Toxicity Mechanism Hepatotoxicity (GSH Depletion)MinimalMitochondrial Uncoupling / Oxidative Stress

Pharmacodynamics: Hepatotoxicity Shielding vs. Mitochondrial Uncoupling

Divergent Metabolic Pathways

While the steric hindrance protects the liver from NAPQI-induced necrosis, the nitroaromatic moiety introduces a new metabolic liability. Hepatic nitroreductases can reduce the nitro groups into reactive nitroso (-NO) and hydroxylamine (-NHOH) species, leading to oxidative stress.

G A Acetaminophen CYP CYP2E1 / CYP3A4 A->CYP NAPQI NAPQI (Hepatotoxic) CYP->NAPQI DNP 2,6-Dinitroacetaminophen BLOCK Steric Hindrance (N-Hydroxylation Blocked) DNP->BLOCK Blocked NR Nitroreductase DNP->NR BLOCK->NAPQI ROS Nitroso/Hydroxylamine (Oxidative Stress) NR->ROS

Divergent metabolic pathways of acetaminophen vs. 2,6-dinitroacetaminophen.

Mitochondrial Uncoupling

Because the molecule is a 4-substituted 2,6-dinitrophenol, it acts as a classic protonophore. In the acidic intermembrane space of the mitochondria, the compound is protonated and becomes highly lipophilic, allowing it to diffuse across the inner mitochondrial membrane (IMM). Upon reaching the basic mitochondrial matrix, it deprotonates. This short-circuits the proton motive force, forcing the electron transport chain to run at maximum capacity without synthesizing ATP, releasing energy purely as heat (thermogenesis).

G IMS Intermembrane Space (High [H+]) DNP_H Protonated 2,6-Dinitroacetaminophen (Lipophilic) IMS->DNP_H Protonation IMM Inner Mitochondrial Membrane (Diffusion) DNP_H->IMM Crosses Membrane MATRIX Mitochondrial Matrix (Low [H+]) IMM->MATRIX DNP_ION Deprotonated Anion (Resonance Stabilized) MATRIX->DNP_ION Deprotonation DNP_ION->IMS Anion Return HEAT Energy Released as Heat (Thermogenesis) DNP_ION->HEAT Uncoupled Respiration

Mechanism of protonophoric mitochondrial uncoupling by 2,6-dinitroacetaminophen.

N-Nitrosation: Nitric Oxide Donation and Vasodilation

A highly verified biological application of dinitroacetaminophen derivatives is their conversion into N-nitroso compounds. N-nitroso-dinitroacetaminophen acts as a direct nitric oxide (NO) donor. In living cells, the spontaneous or enzymatic release of NO elicits concentration-dependent relaxation of vascular smooth muscle, such as the rat thoracic aorta[2].

However, this NO release is a double-edged sword. The generated NO and its downstream reactive nitrogen species (RNS) cause direct deamination of DNA bases (converting adenine to hypoxanthine, and guanine to xanthine or 8-OH-guanine), highlighting a potent mutagenic potential alongside its vasodilatory effects[2].

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of N-(4-hydroxy-2,6-dinitrophenyl)acetamide and its derivatives, the following self-validating protocols are established.

Protocol A: Chemoselective Synthesis of N-(4-Hydroxy-2,6-dinitrophenyl)acetamide

Causality: Direct nitration of acetaminophen yields the 3,5-dinitro isomer because the hydroxyl group is a stronger ortho-director than the acetamide group. To achieve the 2,6-substitution pattern, we must start with 4-amino-3,5-dinitrophenol and selectively acetylate the amine.

  • Solvation: Dissolve 10 mmol of 4-amino-3,5-dinitrophenol in 20 mL of glacial acetic acid.

  • Kinetic Control: Cool the reaction vessel to 0°C. Add 11 mmol of acetic anhydride dropwise. Causality: Maintaining low temperatures ensures kinetic control, favoring N-acetylation over O-acetylation due to the higher nucleophilicity of the amine.

  • Propagation: Heat the mixture to 60°C for 2 hours to drive the reaction to completion.

  • Isolation: Quench the reaction in 100 mL of ice water to precipitate the product. Filter and recrystallize from hot ethanol.

  • Self-Validation: Perform 1 H-NMR and LC-MS. The disappearance of the amine protons and the appearance of a single sharp singlet at ~2.1 ppm (acetyl methyl group) validates absolute chemoselectivity.

Protocol B: In Vitro Mitochondrial Respiration (Seahorse XF Assay)

Causality: To prove the compound acts as a protonophore, we must measure real-time Oxygen Consumption Rate (OCR) independent of ATP synthase activity.

  • Preparation: Seed HepG2 cells (which retain relevant hepatic enzymes) in a Seahorse XF96 microplate at 20,000 cells/well.

  • Equilibration: Wash and incubate cells in unbuffered XF assay medium (pH 7.4) for 1 hour at 37°C without CO 2​ . Causality: Unbuffered media is strictly required to accurately capture extracellular acidification.

  • Compound Injection: Inject N-(4-hydroxy-2,6-dinitrophenyl)acetamide (10 µM - 100 µM). A successful uncoupler will cause an immediate, sharp spike in OCR.

  • Self-Validation (ETC Shutdown): Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor). Validation: The OCR must immediately crash to a non-mitochondrial baseline. This proves the prior OCR spike was strictly dependent on the mitochondrial electron transport chain, confirming true uncoupling activity.

Protocol C: Ex Vivo Vasodilation Assay (NO Donation)

Causality: To evaluate the smooth muscle relaxation capacity of the N-nitroso derivative.

  • Tissue Prep: Isolate the thoracic aorta from male Wistar rats and section into 2-3 mm rings. Suspend in organ baths containing Krebs-Henseleit solution (aerated with 95% O 2​ / 5% CO 2​ at 37°C).

  • Pre-contraction: Add 1 µM Phenylephrine to establish a baseline isometric tension.

  • Dose-Response: Cumulatively add N-nitroso-dinitroacetaminophen (1 nM to 100 µM) and record tension reduction[2].

  • Self-Validation (Mechanistic Proof): In a parallel bath, pre-incubate the tissue with Methylene Blue (a soluble guanylate cyclase inhibitor). Validation: The complete abolishment of the relaxation response in the presence of Methylene Blue confirms that the vasodilation is strictly mediated by the NO/cGMP pathway[2].

G PREP Aortic Ring Preparation (Endothelium Intact/Denuded) PRECON Precontraction (Phenylephrine) PREP->PRECON DRUG Add N-Nitroso Derivative (Dose-Response) PRECON->DRUG NO NO Release DRUG->NO SGC sGC Activation (cGMP Increase) NO->SGC RELAX Smooth Muscle Relaxation SGC->RELAX

Experimental workflow for NO-mediated vasodilation in rat aortic rings.

References

  • Avanços químicos no planejamento e desenvolvimento de derivados do paracetamol (Chemical advances on design and development of paracetamol derivatives). Química Nova (SciELO). URL:[Link]

  • Relaxation of Rat Thoracic Aorta by N-nitroso Compounds and Nitroprusside and Their Modifications of Nucleic Acid Bases Through Release of Nitric Oxide . Biochemical Pharmacology (PubMed). URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of N-(4-hydroxy-2,6-dinitrophenyl)acetamide: An In-Depth Technical Guide

Introduction N-(4-hydroxy-2,6-dinitrophenyl)acetamide is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a phenol, two nitro groups, and an acet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-hydroxy-2,6-dinitrophenyl)acetamide is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a phenol, two nitro groups, and an acetamide moiety, gives rise to a unique electronic and chemical profile. Accurate structural elucidation and purity assessment are paramount for any application, and a combination of spectroscopic techniques provides the necessary comprehensive characterization. This guide offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not widely published, this document synthesizes predictive data based on established principles and spectral data from analogous compounds, providing a robust reference for researchers.

The molecular structure of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is presented below:

Molecular Formula: C₈H₇N₃O₆ Molecular Weight: 241.16 g/mol [1] CAS Number: 7403-13-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-hydroxy-2,6-dinitrophenyl)acetamide, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of a solid analyte like N-(4-hydroxy-2,6-dinitrophenyl)acetamide is crucial for reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry, purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds containing acidic protons like phenols and amides.

    • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline and positive-going peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is expected to be relatively simple, with distinct signals for the aromatic, amide, methyl, and hydroxyl protons. The strong electron-withdrawing nature of the two nitro groups will significantly deshield the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Singlet1HPhenolic -OHThe acidic proton of the hydroxyl group is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent.
~9.0 - 9.5Singlet1HAmide N-HThe amide proton is also acidic and appears as a broad singlet, deshielded by the adjacent carbonyl group.
~8.8Singlet2HAromatic H-3, H-5The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are strongly deshielded by the two ortho nitro groups and the para acetamido group.
~2.2Singlet3HAcetyl -CH₃The methyl protons of the acetamide group will appear as a singlet in a typical upfield region.
¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the attached groups.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~169C=O (Amide)The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
~155C-4 (C-OH)The carbon attached to the hydroxyl group is deshielded.
~140C-2, C-6 (C-NO₂)The carbons bearing the nitro groups are deshielded due to the strong electron-withdrawing effect of the nitro group.
~128C-1 (C-NH)The carbon attached to the acetamido group.
~118C-3, C-5The aromatic carbons bearing protons.
~24-CH₃ (Acetyl)The methyl carbon of the acetyl group appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

For a solid sample, Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the significant absorption bands in the spectrum.

    • Correlate the observed frequencies with known vibrational modes of functional groups.

Predicted IR Spectrum and Interpretation

The IR spectrum of N-(4-hydroxy-2,6-dinitrophenyl)acetamide will show characteristic absorption bands for its various functional groups.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale
3400 - 3200 (broad)O-H stretchPhenolA broad absorption is expected due to intermolecular hydrogen bonding.
3300 - 3100N-H stretchSecondary AmideThe N-H stretching vibration of the amide group.
~1680C=O stretch (Amide I)AmideA strong absorption characteristic of the amide carbonyl group.
~1600, ~1475C=C stretchAromatic RingAbsorptions corresponding to the stretching of the carbon-carbon bonds in the aromatic ring.
~1540 (asymmetric)N=O stretchNitro GroupA strong absorption due to the asymmetric stretching of the nitro group.
~1350 (symmetric)N=O stretchNitro GroupA strong absorption due to the symmetric stretching of the nitro group.
~1260C-O stretchPhenolThe stretching vibration of the carbon-oxygen bond of the phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction:

    • The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Predicted Mass Spectrum and Interpretation

The mass spectrum of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of aromatic nitro compounds often involves the loss of NO₂, O, and NO radicals[2][3].

Predicted m/zProposed FragmentRationale
241[M]⁺•Molecular ion peak corresponding to the exact mass of the compound.
199[M - C₂H₂O]⁺•Loss of a ketene molecule (CH₂=C=O) from the acetamido group.
195[M - NO₂]⁺Loss of a nitro group.
183[M - C₂H₂O - O]⁺• or [M-NO₂-C₂H₂O]⁺Subsequent loss of an oxygen atom or a nitro group after the initial loss of ketene.
165[M - NO₂ - NO]⁺Loss of a nitro group followed by the loss of a nitric oxide radical.
43[CH₃CO]⁺A prominent peak corresponding to the acetyl cation.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of N-(4-hydroxy-2,6-dinitrophenyl)acetamide and the individual spectroscopic analyses.

Synthesis_and_Characterization_Workflow Start Starting Materials (e.g., 4-aminophenol) Synthesis Chemical Synthesis (Nitration, Acetylation) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Compound N-(4-hydroxy-2,6-dinitrophenyl)acetamide Purification->Compound Spectroscopy Spectroscopic Analysis Compound->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy->IR MS MS Spectroscopy->MS Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for synthesis and characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Spectrometer Place in NMR Spectrometer Dissolve->Spectrometer Acquire Acquire FID Spectrometer->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Calibration Phase->Calibrate Analyze Spectral Analysis (Shifts, Integration) Calibrate->Analyze

Caption: Workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Place Sample on ATR Crystal Background Acquire Background Spectrum Sample->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Ratio Ratio Sample/ Background SampleSpec->Ratio Analyze Peak Identification Ratio->Analyze

Caption: Workflow for IR spectroscopic analysis.

MS_Workflow cluster_intro Sample Introduction cluster_acq Ionization & Analysis cluster_proc Data Analysis Introduce Introduce Sample (e.g., Direct Probe) Ionize Electron Ionization (EI) Introduce->Ionize Separate Mass Analyzer (Separation by m/z) Ionize->Separate Detect Detection Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Analysis of M⁺• and Fragment Ions Spectrum->Analyze

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, derived from fundamental principles and comparison with analogous compounds, serves as a valuable reference for researchers working with this molecule. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other complex organic molecules in drug development and chemical research.

References

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

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Foundational

A Technical Guide to the Solubility of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

This in-depth technical guide provides a comprehensive analysis of the solubility of N-(4-hydroxy-2,6-dinitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document de...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of N-(4-hydroxy-2,6-dinitrophenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and offers insights based on its molecular structure. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for predicting and experimentally verifying its solubility profile across a range of solvent systems.

Introduction to N-(4-hydroxy-2,6-dinitrophenyl)acetamide

N-(4-hydroxy-2,6-dinitrophenyl)acetamide, also known as 2,6-dinitro-4-acetaminophenol, is an aromatic nitro compound with a molecular structure characterized by a phenolic hydroxyl group, two electron-withdrawing nitro groups, and an acetamide functional group. These features impart a distinct physicochemical profile that dictates its behavior in various solvents. An understanding of its solubility is paramount for a variety of applications, including chemical synthesis, purification, formulation, and biological studies.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC8H7N3O6[1]
Molecular Weight241.16 g/mol [1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count6[1]
Topological Polar Surface Area141 Ų[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of N-(4-hydroxy-2,6-dinitrophenyl)acetamide. The molecule's significant polarity, arising from the nitro, hydroxyl, and amide groups, suggests a higher affinity for polar solvents.

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group is acidic and can deprotonate in the presence of a base. This ionization to a phenolate anion drastically increases aqueous solubility, suggesting that N-(4-hydroxy-2,6-dinitrophenyl)acetamide will be significantly more soluble in alkaline solutions (e.g., aqueous sodium hydroxide) than in neutral or acidic water.[2] The synthesis of the related compound 2,6-dinitro 4-acetaminophenol involves recrystallization from dilute ammonia, which further supports its solubility in basic solutions.[3]

  • Nitro Groups (-NO2): The two nitro groups are strongly electron-withdrawing and highly polar. While they contribute to the overall polarity of the molecule, they do not typically engage in hydrogen bonding as donors. Their presence can lead to specific interactions with certain solvents.[4] Aromatic nitro compounds are known to form colored complexes in alkaline solutions, a phenomenon that can be influenced by the solvent environment.[5][6]

  • Acetamide Group (-NHCOCH3): This group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for interactions with protic solvents like water and alcohols, as well as polar aprotic solvents.[7]

Based on these structural characteristics, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups. Also expected to be highly soluble in aqueous alkaline solutions due to salt formation.

  • Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and acetone. While hydrogen bonding is possible, the overall size and aromatic nature of the molecule may limit high solubility. The synthesis of a related isomer, N-(4-hydroxy-2-nitrophenyl)acetamide, mentions the growth of single crystals from a methanol solution, indicating at least moderate solubility.[8]

  • Low to Insoluble: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, as these solvents cannot effectively interact with the polar functional groups of the molecule. Aromatic nitro compounds generally exhibit low solubility in water.[4]

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following section details the protocols for determining the solubility of N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline N-(4-hydroxy-2,6-dinitrophenyl)acetamide to a series of vials, each containing a different solvent to be tested. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. The temperature should be precisely controlled (e.g., 25 °C). Agitation should be continuous to facilitate the dissolution process. The equilibration time can vary but is typically 24 to 72 hours, which should be sufficient to reach a thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifugation can be used for rapid and efficient separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. This can be achieved using a filtered syringe. Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of N-(4-hydroxy-2,6-dinitrophenyl)acetamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or let settle B->C D Sample and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

  • pH: As previously discussed, the acidic phenolic hydroxyl group means that pH will be a critical determinant of its aqueous solubility. In solutions with a pH above the pKa of the hydroxyl group, the compound will exist predominantly in its more soluble anionic form.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified to understand the thermodynamics of dissolution.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility. Metastable polymorphs are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form used in solubility studies.

Conclusion

References

  • Aromatic Nitro Compounds - MST.edu. Available at: [Link]

  • Deere, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234-1237. Available at: [Link]

  • Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Sciencemadness.org. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 43-53. Available at: [Link]

  • Urbanski, T. (1964). ABSORPTION SPECTRA OF SOLUTIONS OF AROMATIC NITRO-COMPOUNDS IN A SOLVENT WITH FREE ATOMS OF HYDROGEN. CIA Reading Room. Available at: [Link]

  • Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. (2015). Stack Exchange. Available at: [Link]

  • Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. Available at: [Link]

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Exploratory

Dinitrophenyl Acetamide Derivatives: A Technical Guide for Drug Discovery and Development

Introduction The dinitrophenyl acetamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide range of biologically active compounds. The presence of the dinitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The dinitrophenyl acetamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide range of biologically active compounds. The presence of the dinitrophenyl moiety, a strong electron-withdrawing group, coupled with the versatile acetamide linker, allows for extensive chemical modification and fine-tuning of pharmacological properties. This technical guide provides an in-depth literature review of dinitrophenyl acetamide derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, to support researchers, scientists, and drug development professionals in this dynamic field.

Synthetic Strategies and Characterization

The synthesis of dinitrophenyl acetamide derivatives typically involves the reaction of a substituted aniline with an acetylating agent. A common and straightforward approach is the nitration of an acetanilide precursor using a mixture of nitric and sulfuric acids.[1] For instance, 2,5-Dinitro-4-acetamidophenetole has been synthesized by the nitration of 4-acetamidophenetole (phenacetin).[1] Another key synthetic route involves the reaction of a dinitrophenyl-substituted amine with chloroacetyl chloride or a similar acylating agent.[2]

The resulting derivatives are then purified, often using column chromatography, and their structures are confirmed through a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are essential for unambiguous structural elucidation.[2][3]

A Spectrum of Biological Activities

Dinitrophenyl acetamide derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug discovery programs targeting various therapeutic areas.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of this class of compounds. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5] The mechanism of action is thought to involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.[6] For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has shown notable potential against Klebsiella pneumoniae.[4] Furthermore, some studies have demonstrated a synergistic effect when these acetamides are combined with existing antibacterial drugs, potentially offering a strategy to combat drug resistance.[7]

A novel application involves the metabolic incorporation of dinitrophenyl-displaying D-amino acid derivatives onto the peptidoglycan of bacteria. This surface remodeling allows for the recruitment of anti-DNP antibodies, effectively "painting" the bacteria for clearance by the immune system.[8]

Anticancer Activity

The dinitrophenyl acetamide scaffold has also been explored for its anticancer properties. Certain derivatives have exhibited cytotoxicity against a range of cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60) cell lines.[6][9][10] The presence of nitro groups on the phenyl ring appears to be a key determinant of cytotoxic efficacy.[9] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[11]

Enzyme Inhibition

Dinitrophenyl acetamide derivatives have been investigated as inhibitors of various enzymes. Notably, they have shown inhibitory activity against carbonic anhydrase isozymes I and II, which are involved in various physiological processes.[12] The electrophilic nature of the dinitrophenyl ring makes these compounds suitable candidates for covalent inhibitors, which can form stable bonds with nucleophilic residues in an enzyme's active site, leading to potent and prolonged inhibition.[13]

Antioxidant and Anti-inflammatory Activities

Several studies have reported the antioxidant and anti-inflammatory properties of acetamide derivatives.[14][15] Their antioxidant effects are often evaluated by their ability to scavenge free radicals, as demonstrated in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assay.[12][14] The anti-inflammatory activity is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[16][17]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For dinitrophenyl acetamide derivatives, several key structural features have been shown to influence their biological activity:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the dinitrophenyl ring are critical. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy group.[9]

  • Modifications of the Acetamide Linker: Alterations to the acetamide portion of the molecule can also significantly impact activity. The presence of a chloro group on the acetyl moiety has been shown to enhance the antimicrobial activity of some acetamides.[4]

  • Overall Physicochemical Properties: Properties such as lipophilicity, electronic effects, and steric factors play a crucial role in the interaction of these compounds with their biological targets.[16]

Key Experimental Protocols

General Synthesis of a Dinitrophenyl Acetamide Derivative

This protocol describes a representative synthesis of 2-chloro-N-(2,4-dinitrophenyl)acetamide.

Materials:

  • 2,4-Dinitroaniline

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine or Pyridine)

Procedure:

  • Dissolve 2,4-dinitroaniline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add the base, followed by the dropwise addition of chloroacetyl chloride.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-N-(2,4-dinitrophenyl)acetamide.[2]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17]

Materials:

  • Dinitrophenyl acetamide derivative stock solution

  • Bacterial or fungal suspension standardized to 0.5 McFarland

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

Procedure:

  • Prepare serial dilutions of the dinitrophenyl acetamide derivative in the broth medium directly in the wells of the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microbe and broth, no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[17]

Visualizing Synthesis and Mechanisms

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product & Analysis A Dinitrophenyl Amine C Acylation Reaction (Solvent, Base) A->C B Acylating Agent (e.g., Chloroacetyl Chloride) B->C D Quenching & Extraction C->D E Column Chromatography or Recrystallization D->E F Dinitrophenyl Acetamide Derivative E->F G Spectroscopic Characterization (NMR, MS, IR) F->G

Caption: A generalized workflow for the synthesis and characterization of dinitrophenyl acetamide derivatives.

Proposed Mechanism of Covalent Enzyme Inhibition

G Enzyme Enzyme Active Site (with Nucleophilic Residue, e.g., Cys-SH) Complex Non-covalent Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Dinitrophenyl Acetamide Derivative (Electrophilic Ring) Inhibitor->Complex Adduct Covalent Adduct (Irreversibly Inhibited Enzyme) Complex->Adduct Nucleophilic Aromatic Substitution (SNAr)

Caption: Covalent inhibition of an enzyme by a dinitrophenyl acetamide derivative via nucleophilic aromatic substitution.[13]

Challenges and Future Directions

While dinitrophenyl acetamide derivatives hold considerable promise, challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic profiles, reducing potential off-target toxicities, and overcoming mechanisms of drug resistance.

Future research should focus on:

  • Rational Design: Employing computational modeling and docking studies to design derivatives with enhanced selectivity and potency for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Combinatorial Chemistry: Synthesizing and screening libraries of dinitrophenyl acetamide derivatives to expand the chemical space and identify novel lead compounds.

  • Advanced Drug Delivery: Exploring novel formulations and drug delivery systems to improve the bioavailability and therapeutic index of promising candidates.

Conclusion

Dinitrophenyl acetamide derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic tractability and the potential for extensive structural modification make them an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of the current state of research, highlighting key synthetic methods, biological applications, and structure-activity relationships. By leveraging this knowledge and embracing innovative drug discovery strategies, the full therapeutic potential of dinitrophenyl acetamide derivatives can be realized.

References

Click to expand
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  • Mohamed, S. K., et al. (n.d.). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. PMC. Available at: [Link]

  • (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

  • Aliabadi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available at: [Link]

  • Kurosu, M., et al. (2015). D-amino carboxamide-based recruitment of dinitrophenol antibodies to bacterial surfaces via peptidoglycan remodeling. PubMed. Available at: [Link]

  • Peixoto, J. V. C., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. Available at: [Link]

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  • Hickman, J. A. (1974). Structure activity relationships in a series of anti-neoplastic dinitrophenyl aziridines—protein binding studies. R Discovery. Available at: [Link]

  • (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wiggers, F. T., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC. Available at: [Link]

  • (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • (n.d.). Acetamide, N-(2,4-dinitrophenyl)-. PubChem. Available at: [Link]

  • (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Available at: [Link]

  • Atrushi, D. S. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]

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Foundational

An In-depth Technical Guide to N-(4-hydroxy-2,6-dinitrophenyl)acetamide: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-hydroxy-2,6-dinitrophenyl)acetamide, a dinitrated derivative of the common analgesic acetaminophen, stands at the intersection of synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxy-2,6-dinitrophenyl)acetamide, a dinitrated derivative of the common analgesic acetaminophen, stands at the intersection of synthetic chemistry and toxicology. This guide provides a comprehensive technical overview of this compound, from its initial discovery to its synthesis and its significant, albeit often indirect, role in the study of drug metabolism and hepatotoxicity. We will delve into the detailed synthetic protocols, the mechanistic underpinnings of its formation, and its potential biological implications as a member of the dinitrophenol class of compounds, which are known uncouplers of oxidative phosphorylation. This document serves as a resource for researchers investigating drug-induced toxicity, nitrative stress, and the design of novel therapeutic agents.

Introduction and Historical Context

N-(4-hydroxy-2,6-dinitrophenyl)acetamide, also known as 2,6-dinitro-4-acetamidophenol, is a compound of interest primarily due to its relationship with N-(4-hydroxyphenyl)acetamide, a widely used analgesic and antipyretic drug better known as acetaminophen or paracetamol. The introduction of two nitro groups onto the phenolic ring of acetaminophen drastically alters its chemical and biological properties, transforming it into a molecule with potential toxicological significance.

The initial synthesis of related dinitro-p-aminophenol derivatives can be traced back to the work of Reverdin and Dresel in 1904. While their primary focus was on other derivatives, their work laid the foundation for the synthesis of various nitrated aminophenols. The synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide itself is a straightforward electrophilic aromatic substitution, a nitration of the electron-rich aromatic ring of acetaminophen.

The contemporary relevance of this compound stems from its potential formation as a metabolite of acetaminophen, particularly under conditions of overdose and associated nitrative stress. The study of such nitrated metabolites is crucial for understanding the mechanisms of acetaminophen-induced hepatotoxicity.

Synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

The synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is most commonly achieved through the direct nitration of acetaminophen. The electron-donating hydroxyl and acetamido groups activate the aromatic ring towards electrophilic substitution, directing the incoming nitro groups to the ortho positions relative to the hydroxyl group.

Synthesis from Acetaminophen

A common and effective method for the synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide involves the nitration of acetaminophen using a mixture of a nitrate salt and a strong acid, such as sulfuric acid.[1]

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a beaker, carefully add 25 grams of dry ammonium nitrate to 70 grams of 96-98% sulfuric acid while cooling in an ice bath to maintain the temperature below 20°C.[1] Stir until the ammonium nitrate is fully dissolved.

  • Dissolution of Acetaminophen: In a separate, larger beaker, dissolve 20 grams of finely powdered acetaminophen in 100 grams of concentrated sulfuric acid, again keeping the temperature below 10°C with an ice bath.[1]

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the acetaminophen solution, ensuring the temperature does not exceed 10°C.[1] The reaction is exothermic and requires careful temperature control to prevent side reactions and decomposition.

  • Reaction Quenching and Precipitation: After the addition is complete, allow the reaction to stir for an additional hour in the ice bath. Quench the reaction by pouring it over a large volume of crushed ice.[1] The product, N-(4-hydroxy-2,6-dinitrophenyl)acetamide, will precipitate as a yellow-orange solid.

  • Isolation and Purification: The precipitate is collected by filtration and washed thoroughly with cold water.[1] Further purification can be achieved by recrystallization. The crude product can be dissolved in dilute ammonia to form the ammonium salt, which precipitates as red needles upon cooling. Re-acidification with a dilute acid like HCl will yield the purified N-(4-hydroxy-2,6-dinitrophenyl)acetamide.[2]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₆[3]
Molecular Weight 241.16 g/mol [3]
Appearance Yellow-orange solid[1]
Melting Point 182°C[2]
CAS Number 7403-13-6[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 6[3]
Topological Polar Surface Area 141 Ų[3]

Biological Context and Potential Mechanism of Action

The biological significance of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is intrinsically linked to the toxicology of its parent compound, acetaminophen. While not a direct metabolite formed through enzymatic pathways, its formation is plausible under conditions of severe acetaminophen overdose, which leads to a state of nitrative stress in the liver.

Formation in the Context of Acetaminophen-Induced Hepatotoxicity

Acetaminophen overdose is a leading cause of acute liver failure. The toxicity is mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione. However, in an overdose situation, glutathione stores are depleted, and NAPQI can covalently bind to cellular proteins, leading to cellular dysfunction and death.

Furthermore, acetaminophen-induced hepatotoxicity is associated with a significant increase in nitrative stress, characterized by the formation of reactive nitrogen species (RNS) such as peroxynitrite. Peroxynitrite is a potent oxidizing and nitrating agent that can nitrate tyrosine residues in proteins, further impairing their function. It is hypothesized that under these conditions of high RNS, acetaminophen or its metabolites could undergo nitration, potentially leading to the formation of compounds like N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Diagram of the Proposed Formation Pathway in Hepatotoxicity:

HepatotoxicityPathway cluster_0 Acetaminophen Overdose cluster_1 Cellular Stress cluster_2 Potential Formation cluster_3 Hepatotoxicity Acetaminophen Acetaminophen NAPQI NAPQI (Reactive Metabolite) Acetaminophen->NAPQI CYP450 GSH_Depletion GSH Depletion NAPQI->GSH_Depletion Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Nitrative_Stress Nitrative Stress (Increased RNS) GSH_Depletion->Nitrative_Stress Target_Compound N-(4-hydroxy-2,6-dinitrophenyl)acetamide Nitrative_Stress->Target_Compound Nitration Mitochondrial_Dysfunction Mitochondrial Dysfunction Nitrative_Stress->Mitochondrial_Dysfunction Target_Compound->Mitochondrial_Dysfunction Potential Contribution Protein_Adducts->Mitochondrial_Dysfunction Cell_Death Hepatocyte Death Mitochondrial_Dysfunction->Cell_Death

Caption: Proposed pathway for the formation of N-(4-hydroxy-2,6-dinitrophenyl)acetamide in the context of acetaminophen-induced hepatotoxicity.

Potential as an Uncoupler of Oxidative Phosphorylation

The presence of two nitro groups on a phenolic ring places N-(4-hydroxy-2,6-dinitrophenyl)acetamide in the chemical class of dinitrophenols. 2,4-Dinitrophenol (DNP) is a well-known uncoupler of oxidative phosphorylation. Uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption and heat production as the cell attempts to compensate for the inefficient ATP production.

While specific studies on the uncoupling activity of N-(4-hydroxy-2,6-dinitrophenyl)acetamide are limited, its structural similarity to DNP suggests that it may possess similar properties. If formed in vivo during acetaminophen overdose, it could contribute to mitochondrial dysfunction, a key event in hepatocyte death, by uncoupling oxidative phosphorylation.

Diagram of the Mechanism of Uncoupling of Oxidative Phosphorylation:

OxidativePhosphorylation cluster_0 Mitochondrial Inner Membrane cluster_2 Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High H⁺ Concentration ETC->Protons_High Pumps H⁺ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase H⁺ Flow Target_Compound N-(4-hydroxy-2,6-dinitrophenyl)acetamide (Protonophore) Protons_High->Target_Compound Picks up H⁺ Protons_Low Low H⁺ Concentration ADP ADP + Pi ADP->ATP_Synthase Target_Compound->Protons_Low Releases H⁺

Caption: Proposed mechanism of uncoupling of oxidative phosphorylation by N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Conclusion and Future Directions

N-(4-hydroxy-2,6-dinitrophenyl)acetamide is a molecule of significant interest due to its synthetic accessibility from a common pharmaceutical and its potential involvement in the complex mechanisms of drug-induced toxicity. While its direct biological applications are not established, its study provides valuable insights into the consequences of nitrative stress and the structure-activity relationships of dinitrophenolic compounds.

Future research should focus on several key areas:

  • Quantitative Biological Activity: Detailed studies are needed to quantify the uncoupling activity of N-(4-hydroxy-2,6-dinitrophenyl)acetamide and compare it to other known dinitrophenols.

  • In Vivo Detection: The development of sensitive analytical methods to detect this compound and other nitrated acetaminophen metabolites in biological samples from cases of overdose would provide direct evidence for its formation and potential role in hepatotoxicity.

  • Toxicological Profile: A comprehensive toxicological assessment of N-(4-hydroxy-2,6-dinitrophenyl)acetamide is warranted to fully understand its potential risks.

By continuing to explore the chemistry and biology of this and related compounds, the scientific community can gain a deeper understanding of drug toxicity and develop new strategies for its prevention and treatment.

References

  • Reverdin, F., & Dresel, A. (1904). Ueber Mononitroderivate des p-Aminophenols. Berichte der deutschen chemischen Gesellschaft, 37(4), 4452-4456.
  • Nitro-genes and Rosco Bodine. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
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Exploratory

An In-depth Technical Guide to the Safe Handling of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Introduction: This document provides a comprehensive technical guide on the safety and handling precautions for N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS No. 7403-13-6).[1] While specific toxicological and hazard dat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This document provides a comprehensive technical guide on the safety and handling precautions for N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS No. 7403-13-6).[1] While specific toxicological and hazard data for this exact molecule are not extensively published, its chemical structure, containing a dinitrophenyl (DNP) moiety, places it within a class of compounds known for significant and acute hazards. The guidance herein is predicated on the established risk profile of dinitrophenyl-containing compounds, which are recognized for their potential explosivity, high toxicity, and reactivity.[2][3] This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and operational integrity in the laboratory.

Section 1: Core Hazard Analysis and Classification

The primary danger associated with N-(4-hydroxy-2,6-dinitrophenyl)acetamide stems from the energetic nature of the dinitrophenyl group. This functional group imparts characteristics that demand the highest level of warning and precaution. The two nitro groups significantly activate the phenyl ring, increasing both its chemical reactivity and its potential as an explosive, particularly under specific conditions.[2][3]

Principal Hazard Categories:

  • Acute Toxicity: Dinitrophenyl compounds are known to be acutely toxic and can be hazardous through ingestion, inhalation, or skin contact.[2][4] Exposure can lead to severe systemic effects, including nausea, sweating, rapid respiration, fever, and in severe cases, collapse, coma, and death.[4]

  • Explosive and Flammable Properties: This class of compound is considered potentially explosive, especially when dry, heated, or subjected to shock or friction.[2][3] It is categorized as a flammable solid.[2] The energetic nature requires that it is never allowed to completely dry out during storage or handling.[4]

  • Skin and Eye Irritation: The compound is expected to be a significant irritant, causing serious eye irritation and skin irritation upon contact.[2][5][6][7]

Hazard Summary Table
Hazard CategoryDescriptionGHS Pictograms (Anticipated)
Flammability Can be a flammable solid. May become explosive when dry, heated, or subjected to shock or friction.[2][3]🔥, 💥
Health Hazards Acutely toxic. May be fatal if inhaled.[4] Causes serious eye and skin irritation.[2][5]💀, ❕
Reactivity Can be explosive when dry.[2] Incompatible with strong oxidizing agents.[5][8]💥
GHS Hazard Identification Diagram

GHS_Hazards cluster_pictograms Anticipated GHS Pictograms cluster_hazards Primary Hazards p1 p2 h1 Acute Toxicity (Fatal if inhaled) p1->h1 p3 h2 Flammable Solid p2->h2 p4 h3 Explosive Risk (When dry/heated) p3->h3 h4 Severe Skin/Eye Irritant p4->h4

Caption: Anticipated GHS pictograms and associated primary hazards.

Section 2: Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

PropertyValue
Chemical Name N-(4-hydroxy-2,6-dinitrophenyl)acetamide
CAS Number 7403-13-6[1]
Molecular Formula C8H7N3O6[1]
Molecular Weight 241.1577 g/mol [1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 6[1]
Appearance Expected to be a crystalline solid.[3]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

All handling of N-(4-hydroxy-2,6-dinitrophenyl)acetamide must occur within designated controlled areas with appropriate engineering controls and mandatory PPE. The causality behind these requirements is the compound's high toxicity and potential for generating hazardous dusts.

Engineering Controls
  • Fume Hood: All weighing, transferring, and experimental use of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.[4]

  • Ventilation: Use adequate general laboratory ventilation to keep airborne concentrations low.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[3][4]

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves are required. Given the high toxicity, double-gloving is strongly recommended to provide a barrier against accidental exposure.[2][3][4] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4]

  • Eye Protection: ANSI-approved chemical safety goggles are mandatory.[2][4] A face shield should be worn in addition to goggles when there is a risk of splashes or dust generation.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[2] Full-length pants and closed-toe shoes are required to prevent any skin exposure.[2][3]

  • Respiratory Protection: If there is any risk of dust inhalation, particularly outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate particulate filter must be used.[2]

Experimental Workflow Protocol

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a Verify Fume Hood Certification b Don Full PPE (Double Gloves, Goggles, Lab Coat) a->b c Inspect Emergency Equipment (Eyewash/Shower) b->c d Carefully Weigh Compound c->d e Perform Experimental Manipulation d->e f Securely Close Primary Container e->f g Decontaminate Work Surface f->g h Segregate Waste into Labeled Hazardous Container g->h i Doff PPE Carefully (Outer Gloves First) h->i j Wash Hands Thoroughly i->j

Caption: Standard workflow for safely handling the compound.

Section 4: Storage and Stability

Improper storage of dinitrophenyl compounds is a primary source of laboratory incidents. The key principle is to prevent the material from drying out completely, which significantly elevates the risk of detonation.

  • Storage Conditions: Store in a cool, dry, well-ventilated, and locked area accessible only to authorized personnel.[5][9] The container must be kept tightly closed.[5][9]

  • Light and Moisture: Protect from exposure to light.[4][8] The material may be sensitive to moisture and air.[5]

  • Preventing Dehydration: Do not allow the material to completely dry out.[4] If the material is supplied wetted, it should be stored in that state. Check for dryness periodically.

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6][8]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Isolate: Remove all sources of ignition (flames, sparks, hot surfaces).[8]

  • Ventilate: Increase ventilation in the area.

  • Contain (for trained personnel only):

    • Wear full PPE, including respiratory protection.

    • Crucially, dampen the solid spill material with 60-70% ethanol to reduce dust and explosion risk. [8]

    • Carefully transfer the dampened material to a dedicated, labeled hazardous waste container using non-sparking tools.[8]

    • Use absorbent paper dampened with ethanol to wipe the contaminated area, placing the used paper in the same waste container.[8]

  • Decontaminate: Wash the spill surface with a soap and water solution.[8]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Area & Remove Ignition Sources start->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe dampen Dampen Solid with 60-70% Ethanol ppe->dampen collect Transfer to Hazardous Waste Container (Non-Sparking Tools) dampen->collect clean Clean Area with Dampened Absorbent Paper collect->clean decon Decontaminate Surface with Soap & Water clean->decon report Report to EHS decon->report

Caption: Step-by-step workflow for responding to a spill.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flood the affected skin with plenty of water for at least 15 minutes.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][5][6] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water.[5] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Section 6: Disposal Considerations

Under no circumstances should N-(4-hydroxy-2,6-dinitrophenyl)acetamide or its waste be disposed of in standard laboratory trash or down the drain.[2]

  • Hazardous Waste: This compound must be treated as regulated hazardous waste.

  • Professional Disposal: Disposal must be managed by a licensed hazardous waste disposal company.[2]

  • Labeling and Storage: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2] The label must include the full chemical name and all applicable hazard warnings.[2]

  • Consult EHS: Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and procedures for chemical waste disposal.[2]

N-(4-hydroxy-2,6-dinitrophenyl)acetamide is a compound with significant potential hazards, primarily due to the dinitrophenyl group. Its acute toxicity and potential for explosion demand rigorous adherence to safety protocols. By employing appropriate engineering controls, consistently using correct PPE, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks associated with this chemical. Always prioritize safety and consult institutional EHS for any procedural questions.

References

  • Standard Operating Procedure for Dinitrophenol. University of Georgia Research. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Amherst College. [Link]

  • Safety Data Sheet (SDS) Acetamide. LPS.org. [Link]

  • 2,4-DINITROPHENYLHYDRAZINE Safety Data Sheet. Sdfine. [Link]

  • Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH&Co.KG. [Link]

  • N-(4-hydroxy-2-nitrophenyl)acetamide | C8H8N2O4 | CID 4024832. PubChem. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

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Protocols & Analytical Methods

Method

using N-(4-hydroxy-2,6-dinitrophenyl)acetamide in in-vitro assays

Comprehensive In-Vitro Profiling of N-(4-hydroxy-2,6-dinitrophenyl)acetamide: A Technical Application Guide As a Senior Application Scientist, evaluating a structurally complex, dual-pharmacophore compound like N-(4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In-Vitro Profiling of N-(4-hydroxy-2,6-dinitrophenyl)acetamide: A Technical Application Guide

As a Senior Application Scientist, evaluating a structurally complex, dual-pharmacophore compound like N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6) requires a multi-faceted assay strategy. This molecule is a structural hybrid: it possesses the N-phenylacetamide core of acetaminophen (APAP) combined with the 2,6-dinitrophenol moiety.

To rigorously characterize its biological activity, we must design self-validating in-vitro systems that probe three distinct mechanistic axes: protonophoric mitochondrial uncoupling, altered cytochrome P450 (CYP) bioactivation, and nitroreductase-driven oxidative stress.

Mechanistic Framework & Assay Rationale

Axis 1: Mitochondrial Uncoupling 2,4-Dinitrophenol (DNP) is the archetypal mitochondrial uncoupler. Its protonophoric action relies on the lipophilicity of the aromatic ring and the acidity of the phenolic hydroxyl group, which is drastically enhanced by the electron-withdrawing nitro groups[1]. This allows the molecule to shuttle protons across the inner mitochondrial membrane, collapsing the proton motive force. To compensate for the uncoupled ATP synthesis, mitochondria maximize their Oxygen Consumption Rate (OCR)[1]. N-(4-hydroxy-2,6-dinitrophenyl)acetamide shares this exact structural pharmacophore, making OCR monitoring the primary functional readout.

Axis 2: CYP2E1 Metabolism & Steric Hindrance Acetaminophen overdose is a leading cause of acute liver failure, driven by CYP2E1-mediated oxidation into the highly reactive N-acetyl-p-benzoquinone imine (NAPQI)[2]. NAPQI rapidly depletes hepatic glutathione (GSH) and forms covalent adducts with mitochondrial proteins, initiating a cascade of oxidative stress and necrosis[3]. In N-(4-hydroxy-2,6-dinitrophenyl)acetamide, the presence of two nitro groups at the 2 and 6 positions introduces significant steric bulk and electron-withdrawing properties. We hypothesize this restricts CYP2E1 active site access and electronically disfavors quinone imine formation, thereby shifting the toxicity profile away from classical NAPQI-mediated pathways[2].

Axis 3: Nitroreductase-Driven Redox Cycling While NAPQI formation may be hindered, the dinitro moiety introduces a new liability. Oxygen-sensitive (Type II) nitroreductases catalyze the one-electron reduction of nitroaromatic compounds to a nitro anion radical[4]. Under normoxic conditions, this radical rapidly donates its electron to molecular oxygen, regenerating the parent nitro compound and producing superoxide (O2•−) in a futile redox cycle[5]. This necessitates rigorous Reactive Oxygen Species (ROS) profiling.

Mechanistic Pathway Visualization

G C N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6) M Mitochondrial Inner Membrane (Protonophoric Action) C->M P Hepatic CYP2E1 (Steric/Electronic Hindrance) C->P N Type II Nitroreductases (One-Electron Reduction) C->N O1 Proton Gradient Dissipation Increased OCR & Heat M->O1 O2 Reduced NAPQI Formation Preserved GSH Pool P->O2 O3 Nitro Anion Radical Superoxide (ROS) Generation N->O3

Fig 1: Divergent in-vitro mechanistic pathways of N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Quantitative Data Presentation: Expected Assay Outcomes

To benchmark the compound, we compare its expected quantitative profile against established reference standards across our three assay axes.

Assay / ReadoutTarget MechanismN-(4-OH-2,6-diNO2-Ph)acetamidePositive ControlNegative Control
Seahorse XF (OCR) Protonophoric UncouplingHigh (Expected ~3-4x basal OCR spike)FCCP (Maximal OCR spike)Vehicle (Basal OCR)
GSH-Glo (Luminescence) CYP2E1 / NAPQI ToxicityLow Depletion (Steric hindrance of quinone)Acetaminophen (Severe GSH depletion)Vehicle (High GSH)
DCFDA (Fluorescence) Nitroreductase ROSHigh (Superoxide generation via redox cycling)Menadione (High ROS)Acetaminophen (Low direct ROS)

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . This means internal controls are built into the workflow to ensure that if a negative result is observed for the test compound, the biological machinery of the assay is proven to be functional via the positive controls.

Protocol A: Mitochondrial Respiration Profiling (Seahorse XF Cell Mito Stress Test)

Causality: The Seahorse XF analyzer directly measures the Oxygen Consumption Rate (OCR) in real-time. If the compound is a true uncoupler, injecting it will cause an immediate, massive spike in OCR that is independent of ATP synthase activity (insensitive to Oligomycin) but completely abolished by electron transport chain inhibitors (Antimycin A/Rotenone).

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO2.

  • Assay Medium: Wash cells 3x with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator for 1 hour prior to the assay.

  • Compound Loading (Sensor Cartridge):

    • Port A: N-(4-hydroxy-2,6-dinitrophenyl)acetamide (Test wells, 10 µM final) OR FCCP (Positive control wells, 1 µM final) OR DMSO (Vehicle wells, 0.1%).

    • Port B: Oligomycin (ATP synthase inhibitor, 1.5 µM final).

    • Port C: FCCP (Maximal uncoupler, 1 µM final - to check reserve capacity in test wells).

    • Port D: Rotenone/Antimycin A (Complex I/III inhibitors, 0.5 µM final).

  • Execution & Readout: Run the standard Mito Stress Test protocol (3 cycles of mix/measure per port injection).

  • Validation Check: The assay is valid only if Port D injection drops OCR to near zero, proving the OCR spike was mitochondrial.

Protocol B: CYP450 Bioactivation & GSH Depletion Assay

Causality: Standard HepG2 cells rapidly lose CYP2E1 expression in 2D culture. To accurately assess NAPQI formation, we must use differentiated HepaRG cells, which maintain physiologically relevant levels of CYP2E1 and phase II conjugating enzymes[2]. We use a luminescent GSH assay to measure the depletion of glutathione, the primary cellular defense against NAPQI[3].

  • Cell Preparation: Seed terminally differentiated HepaRG cells in a 96-well white opaque plate at 50,000 cells/well.

  • Treatment: Treat cells with a concentration gradient (1 µM to 1 mM) of N-(4-hydroxy-2,6-dinitrophenyl)acetamide. In parallel wells, treat with Acetaminophen (Positive Control for NAPQI formation, 10 mM) and 0.1% DMSO (Vehicle). Incubate for 24 hours.

  • Lysis & Reagent Addition: Remove media. Add 50 µL of GSH-Glo™ Reagent (contains Luciferin-NT and Glutathione S-Transferase) to all wells. Incubate at room temperature for 30 minutes.

  • Detection: Add 50 µL of Luciferin Detection Reagent. Incubate for 15 minutes.

  • Readout: Measure luminescence.

  • Validation Check: Acetaminophen must show a >60% reduction in luminescence compared to the vehicle. If the test compound shows no depletion, the steric hindrance hypothesis is supported.

Protocol C: Nitroreductase-Mediated ROS Generation (DCFDA Assay)

Causality: To isolate the toxicity caused by the nitro groups, we measure intracellular ROS. The cell-permeant dye H2DCFDA is deacetylated by cellular esterases and later oxidized by ROS (specifically superoxide and hydrogen peroxide generated by nitro-redox cycling) into the highly fluorescent DCF[5].

  • Cell Preparation: Seed A549 cells (high basal reductase activity) at 25,000 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash cells with PBS. Add 20 µM H2DCFDA in serum-free media and incubate for 45 minutes at 37°C in the dark.

  • Treatment: Remove the dye and wash 2x with PBS. Add N-(4-hydroxy-2,6-dinitrophenyl)acetamide (10 µM, 50 µM, 100 µM). Use Menadione (50 µM) as a positive control for redox cycling[5], and untreated cells as a negative control.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex: 485 nm, Em: 535 nm). Read fluorescence every 15 minutes for 4 hours.

  • Validation Check: Menadione must induce a rapid, time-dependent increase in fluorescence. A similar kinetic curve for the test compound confirms Type II nitroreductase susceptibility.

References

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - MDPI - 1

  • Acetaminophen Toxicity - StatPearls - NCBI Bookshelf - NIH - 3

  • Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans - PMC - 5

  • Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products - Frontiers - 2

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic - 4

Sources

Application

Application Notes &amp; Protocols: N-(4-hydroxy-2,6-dinitrophenyl)acetamide in Synthetic Chemistry

Document ID: ANP-HDNPA-202603 Abstract: This document provides a comprehensive technical guide on the synthesis, properties, and applications of N-(4-hydroxy-2,6-dinitrophenyl)acetamide (DNAc), a key intermediate in orga...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: ANP-HDNPA-202603

Abstract: This document provides a comprehensive technical guide on the synthesis, properties, and applications of N-(4-hydroxy-2,6-dinitrophenyl)acetamide (DNAc), a key intermediate in organic synthesis. Detailed, field-proven protocols for its preparation from N-(4-hydroxyphenyl)acetamide (acetaminophen) and its subsequent conversion to valuable downstream products such as 4-amino-2,6-dinitrophenol (isopicramic acid) are presented. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into experimental causality, safety, and data interpretation.

Introduction: The Strategic Importance of DNAc

N-(4-hydroxy-2,6-dinitrophenyl)acetamide, hereafter referred to as DNAc, is a nitrated aromatic compound that serves as a pivotal building block in multi-step organic syntheses. Its structure, featuring a reactive hydroxyl group, an acetyl-protected amine, and two electron-withdrawing nitro groups, makes it a versatile precursor for a range of specialized chemicals. The strategic placement of the dinitro groups on the phenyl ring significantly influences the acidity of the phenolic proton and the reactivity of the aromatic system, opening pathways to unique molecular scaffolds.

The primary utility of DNAc lies in its role as a precursor to 4-amino-2,6-dinitrophenol, also known as isopicramic acid. This subsequent compound is a key starting material for the synthesis of energetic materials and specialized dyes. The N-acetyl group in DNAc serves as a temporary protecting group, which can be selectively removed under acidic conditions to unmask the free amine.[1] This two-step approach, starting from the readily available and inexpensive N-(4-hydroxyphenyl)acetamide (acetaminophen), provides a reliable and scalable route to highly functionalized nitroaromatics.[1]

Physicochemical & Safety Data

A thorough understanding of the physical properties and safety hazards of DNAc is critical for its effective and safe use in a laboratory setting.

Compound Properties
PropertyValueSource
CAS Number 7403-13-6[2]
Molecular Formula C8H7N3O6[2]
Molecular Weight 241.16 g/mol [2]
Appearance Yellow solid/precipitate[1][3]
Melting Point 182 °C[1]
Topological Polar Surface Area 141 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 6[2]
Safety & Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Nitrated organic compounds can be sensitive to shock, friction, and heat. While DNAc is not classified as a primary explosive, it should be treated as a potentially energetic material.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

General hazard statements for similar chemical classes include skin and eye irritation.[4][5]

Synthesis Protocol: N-(4-hydroxy-2,6-dinitrophenyl)acetamide (DNAc)

The following protocol details the synthesis of DNAc via the nitration of N-(4-hydroxyphenyl)acetamide (acetaminophen). The reaction leverages a mixture of sulfuric acid and ammonium nitrate to generate the nitronium ion (NO₂⁺) in situ, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

Rationale Behind Experimental Choices
  • Starting Material: Acetaminophen is an ideal precursor due to its low cost, high availability, and the presence of an activating hydroxyl group and a moderately deactivating (but ortho, para-directing) acetamido group.[1] The acetamido group directs the incoming nitro groups to the ortho positions relative to the hydroxyl group.

  • Nitrating Agent: A mixture of a nitrate salt (ammonium nitrate) and concentrated sulfuric acid provides a controlled and effective source of nitronium ions. Sulfuric acid protonates the nitrate, leading to the formation of H₂NO₃⁺, which then loses water to form NO₂⁺.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration, decomposition of the product, and runaway reactions.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation Acetaminophen Acetaminophen (N-(4-hydroxyphenyl)acetamide) Mix Dissolve Acetaminophen in H₂SO₄ at 0-5 °C Acetaminophen->Mix H2SO4 Concentrated H₂SO₄ H2SO4->Mix NH4NO3 Ammonium Nitrate Add Portion-wise addition of NH₄NO₃ NH4NO3->Add Mix->Add Stir Stir at low temp. (e.g., 1 hour) Add->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Product N-(4-hydroxy-2,6-dinitrophenyl)acetamide (DNAc) Dry->Product G DNAc N-(4-hydroxy-2,6-dinitrophenyl)acetamide (DNAc) Heat Heat suspension to 90-95 °C (1 hour) DNAc->Heat Acid Dilute H₂SO₄ Acid->Heat Cool Cool to room temp. Heat->Cool Neutralize Neutralize with dilute Ammonia Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Product 4-amino-2,6-dinitrophenol (Isopicramic Acid) Dry->Product

Caption: Workflow for the deacetylation of DNAc to Isopicramic Acid.

Step-by-Step Protocol
  • Setup: Transfer the damp filter cake of DNAc (approx. 0.1 mol) directly to a beaker or flask suitable for heating.

  • Hydrolysis: Add a solution of dilute sulfuric acid (e.g., prepared by adding 12.5 mL of concentrated H₂SO₄ to 137.5 mL of water). [1]3. Reaction: Heat the suspension to 90-95 °C with stirring for approximately 1 hour. [1]The solid will gradually dissolve as the hydrolysis proceeds, forming the soluble sulfate salt of the amino-phenol.

  • Cooling & Precipitation: After the reaction is complete (monitored by TLC if desired), cool the solution to room temperature.

  • Neutralization: Slowly add a dilute ammonia solution with stirring until the solution is neutralized. The free 4-amino-2,6-dinitrophenol will precipitate out of the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Further Synthetic Potential

The resulting 4-amino-2,6-dinitrophenol is a valuable intermediate itself. The primary amine can be diazotized using sodium nitrite and a mineral acid to form 4-diazo-2,6-dinitrophenol, a primary explosive. [1]Furthermore, the presence of amino and nitro groups makes these compounds precursors for various azo dyes, which are widely used as colorants. [6]

References

  • Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Sciencemadness.org. Available at: [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC. Available at: [Link]

  • N-(4-Ethoxy-2,5-dinitrophenyl)acetamide - PMC. Available at: [Link]

  • N-(4-hydroxy-2,6-dimethylphenyl)acetamide | C10H13NO2 | CID 80641 - PubChem. Available at: [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Available at: [Link]

Sources

Method

HPLC method development for N-(4-hydroxy-2,6-dinitrophenyl)acetamide

This application note provides an authoritative, in-depth guide to developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide to developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6)[1]. By analyzing the specific physicochemical properties of this molecule, we establish a robust, self-validating chromatographic protocol suitable for pharmaceutical research, quality control, and stability-indicating assays.

Analyte Profiling and Chromatographic Causality

To design an optimal HPLC method, we must first deconstruct the analyte's molecular architecture and understand how it dictates chromatographic behavior[2]. N-(4-hydroxy-2,6-dinitrophenyl)acetamide is a highly polarizable, dinitroaromatic derivative of acetaminophen[1]. It features an acetamide group at C1, a phenolic hydroxyl at C4, and two strongly electron-withdrawing nitro groups at C2 and C6.

The Causality of pKa and Retention: A critical oversight in method development for substituted phenols is misjudging the pKa. The unsubstituted phenol has a pKa of ~9.9. In this molecule, the two nitro groups are positioned meta to the phenolic hydroxyl (positions 3 and 5 relative to the OH at C4). Because they are meta, they exert an inductive electron-withdrawing effect rather than a direct resonance effect. Consequently, the pKa drops from ~9.9 to approximately 8.2 (analogous to 3,5-dinitrophenol).

If the mobile phase pH is allowed to drift near pH 7.0–8.0, the analyte will exist in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times. Therefore, the mobile phase pH must be strictly controlled at least two units below the pKa (e.g., pH 2.5–3.0) to ensure the molecule remains fully protonated (neutral) for robust hydrophobic retention[2].

Method Development Rationale

Based on the analyte profile, we engineer the chromatographic conditions using the following logic:

  • Stationary Phase Selection (Orthogonal Selectivity): While a standard C18 column provides baseline hydrophobic retention, the electron-deficient nature of the dinitroaromatic ring makes it an ideal candidate for a Phenyl-Hexyl stationary phase. The electron-rich phenyl ring of the stationary phase acts as a π -electron donor, engaging in π−π stacking interactions with the π -electron-accepting dinitroaromatic ring of the analyte. This orthogonal retention mechanism significantly enhances selectivity and peak symmetry.

  • Mobile Phase Composition: 0.1% Formic Acid (FA) in water (pH ~2.7) is selected as the aqueous phase to suppress phenol ionization. Acetonitrile (MeCN) is chosen over methanol as the organic modifier. MeCN is aprotic and has lower viscosity, which minimizes complex hydrogen-bonding networks with the analyte's nitro and acetamide groups, thereby improving mass transfer kinetics and yielding sharper peaks[2].

  • Detection Wavelength: Nitroaromatics exhibit strong UV absorbance. A wavelength of 275 nm is optimal for maximizing the signal-to-noise ratio while avoiding the low-wavelength baseline noise characteristic of formic acid.

G Analyte N-(4-hydroxy-2,6-dinitrophenyl)acetamide (π-electron acceptor due to -NO2) Phase Phenyl-Hexyl Stationary Phase (π-electron donor) Analyte->Phase Orthogonal π-π Stacking & Hydrophobic Retention

Fig 1. Orthogonal π-π interactions between the dinitroaromatic analyte and Phenyl-Hexyl phase.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method continuously verifies its own reliability before any sample data is reported[3].

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Formic Acid.

  • Diluent: 85:15 Water:MeCN (v/v). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-front distortion and peak broadening caused by strong injection solvents.

  • Standard Preparation: Accurately weigh 10.0 mg of N-(4-hydroxy-2,6-dinitrophenyl)acetamide reference standard. Dissolve in 10 mL of MeCN (Stock Solution: 1 mg/mL). Dilute 1.0 mL of the stock into 10 mL of Diluent to achieve a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 100 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Minimizes viscosity; stabilizes retention)
Injection Volume 5 µL
Detection UV/DAD at 275 nm (Reference: 360 nm)
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08515Initial
1.08515Isocratic hold (focuses analyte band)
6.04060Linear gradient (elutes analyte)
8.04060Column wash (removes hydrophobic impurities)
8.18515Return to initial conditions
12.08515Re-equilibration

System Suitability and Validation Workflow

To comply with ICH Q2(R2) guidelines[3], the following validation sequence and System Suitability Test (SST) must be executed. The SST acts as the internal control mechanism, ensuring the chromatographic system is fit for purpose on the day of analysis.

Validation SST 1. System Suitability (SST) Establish Baseline Performance Spec 2. Specificity Verify Peak Purity (DAD/MS) SST->Spec Lin 3. Linearity & Range Establish Dynamic Range Spec->Lin Acc 4. Accuracy & Precision Confirm Recovery & Repeatability Lin->Acc Rob 5. Robustness Test pH & Flow Variations Acc->Rob

Fig 2. Sequential method validation workflow adhering to ICH Q2(R2) guidelines.

Expected System Suitability Data (Self-Validation Criteria)

Inject the 100 µg/mL working standard six consecutive times. The system is considered validated for the run only if it meets the following criteria:

ParameterTarget / Acceptance CriteriaCausality / Rationale
Retention Time ( tR​ ) ~5.8 min (± 2.0%)Ensures proper gradient execution and column chemistry stability.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies complete suppression of secondary silanol interactions and optimal pH control.
Theoretical Plates ( N ) ≥ 10,000Confirms column bed integrity and optimal mass transfer kinetics.
Injection Precision %RSD ≤ 2.0% ( n=6 )Validates autosampler precision and overall method repeatability.
Peak Purity Index ≥ 0.990 (via DAD)Confirms specificity; ensures no co-eluting impurities under the analyte peak.

Conclusion

By leveraging a Phenyl-Hexyl stationary phase and strictly controlling the mobile phase pH below the meta-nitro-influenced pKa of the phenolic hydroxyl, this method eliminates the peak tailing and retention variability traditionally associated with dinitroaromatic compounds. The integrated System Suitability framework ensures that the method remains a trustworthy, self-validating tool for the rigorous analysis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide in pharmaceutical development.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. URL:[Link]

  • European Medicines Agency / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]

Sources

Application

Application Note: Synthesis, Characterization, and Utilization of N-(4-hydroxy-2,6-dinitrophenyl)acetamide in Advanced Dye and Pigment Research

Introduction & Mechanistic Overview In the development of advanced disperse dyes, reactive pigments, and functional colorants, the precise control of electronic properties within the aromatic core is paramount. N-(4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the development of advanced disperse dyes, reactive pigments, and functional colorants, the precise control of electronic properties within the aromatic core is paramount. N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6) serves as a critical, stable building block for synthesizing highly substituted, electron-deficient azo dyes.

The Causality of Acetyl Protection

Direct nitration of 4-aminophenol to achieve a dinitro-substituted core is practically impossible due to the extreme electron density provided by the free amine and hydroxyl groups. Subjecting 4-aminophenol directly to nitric acid results in violent exothermic oxidation and the formation of intractable tar (quinone-imines).

By utilizing the acetylated derivative—N-(4-hydroxy-2,6-dinitrophenyl)acetamide—the electron-donating power of the amine is dampened via resonance with the carbonyl group. This protection strategy allows for controlled, regioselective electrophilic aromatic substitution (nitration) at the 2 and 6 positions. Furthermore, handling polynitroaromatics requires careful thermodynamic consideration to prevent energetic decomposition; the acetamido group significantly improves the thermal stability and handling safety of the intermediate compared to its free-amine counterpart 1.

Once the stable N-(4-hydroxy-2,6-dinitrophenyl)acetamide is obtained, it can be systematically deprotected and diazotized. The resulting diazonium salt, flanked by two strongly electron-withdrawing nitro groups, is supremely electrophilic. When coupled with an electron-rich aromatic system, it yields dyes with massive bathochromic shifts (deep blues, violets, and blacks).

Quantitative Data & Characterization

The following table summarizes the key physicochemical properties of the precursor, the reactive intermediate, and the target dye class, illustrating the progression of the optical properties during the synthetic workflow.

CompoundFunctional RoleCAS NumberMol. Weight ( g/mol )Approx. λmax (nm)Physical Appearance
N-(4-hydroxy-2,6-dinitrophenyl)acetamide Protected Precursor7403-13-6241.16~340Pale Yellow Solid
4-Amino-3,5-dinitrophenol Reactive Intermediate32654-60-7199.12~410Yellow-Brown Solid
Azo Dye Derivative Final PigmentN/A>400.00>600Dark Blue/Black Powder

(Data derived from foundational chemical databases for 2 and3.)

Experimental Protocols

The following self-validating protocols detail the transformation of the protected precursor into a functional azo dye.

Protocol A: Acid-Catalyzed Deacetylation

Causality: Acid hydrolysis is strictly selected over base hydrolysis. Alkaline conditions would deprotonate the phenolic -OH, generating a highly reactive phenoxide that is prone to rapid air-oxidation and polymerization.

  • Suspension: Suspend 10.0 g of N-(4-hydroxy-2,6-dinitrophenyl)acetamide in 50 mL of 70% w/w H2​SO4​ in a 250 mL round-bottom flask.

  • Heating: Heat the mixture to 90°C under continuous mechanical stirring for 2 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the higher-Rf acetamide spot and the emergence of a polar, lower-Rf aminophenol spot confirms successful deprotection.

  • Precipitation: Cool the mixture to 0°C and slowly pour it over 200 g of crushed ice to precipitate the 4-amino-3,5-dinitrophenol.

  • Isolation: Filter the yellow-brown precipitate, wash with cold distilled water until the filtrate reaches a neutral pH, and dry under vacuum at 50°C.

Protocol B: Diazotization using Nitrosyl Sulfuric Acid

Causality: The two nitro groups ortho to the amine drastically withdraw electron density, rendering the amine too weakly basic to dissolve in aqueous HCl or react with standard sodium nitrite. Nitrosyl sulfuric acid ( NO+HSO4−​ ) in concentrated sulfuric acid is required to force the generation of the diazonium salt.

  • Dissolution: Dissolve 5.0 g of the dried 4-amino-3,5-dinitrophenol (from Protocol A) in 25 mL of concentrated H2​SO4​ (98%) at 0–5°C.

  • Nitrosation: Slowly add 8.5 g of 40% nitrosyl sulfuric acid dropwise over 30 minutes. Maintain the internal temperature strictly below 5°C to prevent the explosive decomposition of the diazonium intermediate.

  • Validation (Starch-Iodide): Stir for an additional 2 hours at 0–5°C. Spot the mixture onto starch-iodide paper; an immediate blue-black color confirms the presence of active NO+ .

  • Quenching: Add a small amount of solid sulfamic acid until the starch-iodide test is negative, ensuring no excess nitrous acid interferes with the subsequent coupling.

Protocol C: Electrophilic Azo Coupling
  • Preparation: Dissolve 4.5 g of a coupling component (e.g., N,N-diethyl-m-toluidine) in 50 mL of 10% aqueous H2​SO4​ and cool to 0°C.

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol B) to the coupling component under vigorous stirring.

  • pH Adjustment: Gradually add saturated aqueous sodium acetate to raise the pH to ~4.0. Causality: A slightly acidic pH is optimal; it is basic enough to activate the coupling component but acidic enough to prevent diazonium degradation.

  • Validation (Visual): The success of the coupling is self-evident. The mixture will immediately transition from a pale solution to a deep, dark blue/black suspension, indicating the formation of the extended conjugated azo system.

  • Isolation: Stir for 4 hours, filter the precipitated pigment, wash extensively with water, and dry.

Workflow Visualization

The following diagram maps the logical progression and chemical transformations described in the protocols.

Workflow A N-(4-hydroxy-2,6-dinitrophenyl)acetamide (Protected Precursor) B Acid-Catalyzed Deacetylation (70% H2SO4, 90°C) A->B C 4-Amino-3,5-dinitrophenol (Reactive Intermediate) B->C D Diazotization (Nitrosyl Sulfuric Acid, 0-5°C) C->D E Electrophilic Diazonium Salt (NO+ mediated) D->E F Azo Coupling (N,N-diethyl-m-toluidine, pH 4.0) E->F G Deep-Shade Azo Dye (Bathochromic Shifted Pigment) F->G

Figure 1: Synthetic workflow from N-(4-hydroxy-2,6-dinitrophenyl)acetamide to azo dye.

References

  • Thermodynamics of Nitroanisoles: Experimental Vapor Pressures Obtained via a Chromatography-Coupled Transpiration Method of Mono-, Di-, and Trinitro-Substituted Anisoles. Journal of Chemical & Engineering Data - ACS Publications.
  • N-(4-hydroxy-2,6-dinitrophenyl)acetamide 7403-13-6 wiki. Guidechem.
  • 3,5-Dinitro-4-aminophenol 32654-60-7 wiki. Guidechem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(4-hydroxy-2,6-dinitrophenyl)acetamide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Nomenclature & Structural Clarification Note on Chemical Identity: While commercial databases frequently index this target under t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Nomenclature & Structural Clarification

Note on Chemical Identity: While commercial databases frequently index this target under the synonym N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6) (1)[1], standard electrophilic aromatic substitution of acetaminophen (N-(4-hydroxyphenyl)acetamide) directs nitration ortho to the strongly activating hydroxyl group. For the purpose of this guide, we address the optimization of this specific dinitration pathway, which is the standard synthetic route for generating this scaffold.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q: Why is my crude product heavily contaminated with black/brown tar, resulting in a low overall yield? A: This is caused by the oxidative degradation of the phenol ring. Phenols are highly electron-rich and susceptible to oxidation by strong nitrating agents, leading to the formation of quinones and complex polymeric tars (2)[2]. Mechanistic Causality: While the N-acetyl group provides some protection against oxidation compared to a free amine, the hydroxyl group remains a strong activator. If the temperature exceeds 10 °C during the initial nitration, the rate of oxidation outpaces the rate of electrophilic aromatic substitution. Solution: Replace fuming nitric acid with a mixture of dry ammonium nitrate (NH₄NO₃) and concentrated sulfuric acid (H₂SO₄) (3)[3]. This generates the nitronium ion ( NO2+​ ) at a controlled rate. Maintain the reaction temperature strictly between 0–10 °C during the addition phase.

Q: My LC-MS/TLC shows a large amount of mono-nitrated byproduct. How do I force the reaction to complete dinitration? A: Incomplete nitration occurs because the first nitro group added to the ring is strongly electron-withdrawing, which deactivates the ring and significantly raises the activation energy required for the second nitration. Mechanistic Causality: The first nitration proceeds rapidly even at 0 °C. However, the second nitration requires either a higher concentration of nitronium ions or slightly elevated thermal energy to overcome the deactivated state of the aromatic ring. Solution: Ensure you are using a slight excess of the nitrating agent (2.2 to 2.5 molar equivalents). More importantly, after the complete addition of the nitrating mixture at <10 °C, remove the ice bath and allow the reaction to mature at 15 °C for 1 to 2 hours. This provides the necessary kinetic energy for the second substitution without triggering runaway oxidation.

Q: The reaction seems to have gone to completion, but my isolated yield after pouring over ice is very low (<50%). Where is the rest of my product? A: The dinitro product has a non-negligible solubility in the highly acidic aqueous mixture (spent acid) generated during the quench. Mechanistic Causality: The presence of the hydroxyl and acetamido groups allows the molecule to remain partially solvated in strong aqueous acids (like the diluted H₂SO₄ post-quench). Solution: First, ensure you are "crashing" the reaction into a large excess of crushed ice to minimize the heat of dilution. Second, implement a secondary recovery step: partially neutralize the acidic filtrate with concentrated aqueous ammonia to pH 3–4, and chill it overnight. This precipitates the residual product as a sparingly soluble, matt red-colored ammonium salt (4)[4].

Q: The isolated product is an oily solid that refuses to crystallize cleanly. How can I improve the purity? A: Oily crude products in this synthesis are typically eutectic mixtures caused by the presence of unreacted starting material, mono-nitro intermediates, or co-precipitated oxidative tars (2)[2]. Mechanistic Causality: The dinitro product has a highly crystalline nature when pure, but trace phenolic impurities disrupt the crystal lattice, significantly lowering the melting point and causing the material to "oil out" during isolation. Solution: Do not attempt to crystallize directly from the highly acidic quench. Isolate the crude solid, wash it thoroughly with cold distilled water to remove residual acid, and perform a recrystallization using an ethanol/water solvent system.

TroubleshootingLogic Issue Yield Loss / Impurities Tar Oxidative Tar Formation Issue->Tar Mono High Mono-nitro Byproduct Issue->Mono Loss Product Lost in Filtrate Issue->Loss Sol1 Maintain <10 °C during addition Tar->Sol1 Sol2 Use NH₄NO₃ instead of fuming HNO₃ Tar->Sol2 Sol3 Ensure 2.2+ eq of Nitrating Agent Mono->Sol3 Sol4 Allow maturation at 15 °C Mono->Sol4 Sol5 Ammonia neutralization (pH 3-4) Loss->Sol5

Figure 1: Root-cause analysis and corrective actions for common synthesis failures.

Part 2: Quantitative Troubleshooting Data

Table 1: Yield Losses - Expected vs. Suboptimal Parameters
ParameterOptimal RangeSuboptimal ConditionMechanistic ConsequenceCorrective Action
Addition Temperature 0–10 °C> 15 °CThermal runaway; oxidative degradation of the phenol ring into polymeric tars.Use an ice-salt bath; slow the addition rate of the nitrating agent.
Nitrating Agent Ratio 2.2–2.5 eq< 2.0 eqRing deactivation stalls reaction at the mono-nitrated intermediate stage.Recalculate NH₄NO₃ mass; allow a 15 °C maturation phase post-addition.
Quench Volume > 10x reaction vol< 5x reaction volHigh residual solubility of the dinitro product in the spent sulfuric acid.Quench over a massive excess of crushed ice; neutralize filtrate to pH 3–4.
Filtrate pH (Recovery) pH 3.0–4.0pH < 1.0Product remains fully solvated in the strongly acidic aqueous phase.Titrate carefully with concentrated NH₃(aq) and chill overnight at 4 °C.

Part 3: Self-Validating Experimental Protocol

A self-validating protocol incorporates built-in checkpoints (color changes, temperature thresholds, and phase separations) that confirm the reaction is proceeding correctly at each step, preventing downstream failures.

Step 1: Substrate Dissolution

  • Action: Dissolve N-(4-hydroxyphenyl)acetamide (acetaminophen) in concentrated H₂SO₄ (approx. 5 parts acid to 1 part substrate by weight) and chill to 0–5 °C in an ice-salt bath.

  • Validation Checkpoint: The solution must be clear and colorless to pale yellow. Rapid darkening indicates premature oxidation due to localized heating during dissolution.

Step 2: Nitrating Agent Preparation

  • Action: Slowly dissolve 2.2 molar equivalents of dry ammonium nitrate (NH₄NO₃) in concentrated H₂SO₄, keeping the temperature strictly below 20 °C.

  • Validation Checkpoint: Complete dissolution is required. Undissolved salts will cause localized exotherms during the addition phase.

Step 3: Controlled Addition

  • Action: Add the nitrating mixture dropwise to the substrate solution. Maintain the reaction temperature strictly below 10 °C.

  • Validation Checkpoint: The reaction mixture will transition from yellow to a deep red/orange (3)[3]. If brown NO₂ gas evolves, the temperature is too high and the addition must be paused immediately.

Step 4: Maturation

  • Action: Once addition is complete, remove the ice bath. Allow the mixture to warm slightly to 15 °C and stir for 1–2 hours to drive the second nitration step to completion.

  • Validation Checkpoint: Viscosity increases significantly as the dinitro product forms. Strong stirring is required.

Step 5: Quench and Primary Isolation

  • Action: Pour the viscous mixture over a large excess of crushed ice (at least 10x the reaction volume) to precipitate the crude product. Isolate via vacuum filtration and wash with cold distilled water.

  • Validation Checkpoint: Immediate precipitation of a bright yellow solid under acidic conditions. An oily layer indicates eutectic impurities.

Step 6: Secondary Yield Recovery

  • Action: Partially neutralize the highly acidic filtrate to pH 3–4 using concentrated aqueous ammonia. Chill overnight at 4 °C.

  • Validation Checkpoint: A matt red-colored ammonium salt of the product will precipitate, recovering up to 15% additional yield (4)[4].

SynthesisWorkflow Start Acetaminophen (1.0 eq) Dissolve Dissolve in conc. H₂SO₄ Cool to 0–5 °C Start->Dissolve Nitration Add NH₄NO₃ (2.2 eq) in H₂SO₄ Maintain T < 10 °C Dissolve->Nitration Maturation Warm to 15 °C Stir for 1–2 hours Nitration->Maturation Overcome ring deactivation Quench Quench over excess crushed ice Maturation->Quench Filter1 Primary Filtration (Main Crop) Quench->Filter1 Filtrate Acidic Filtrate Quench->Filtrate Purify Recrystallization (EtOH/H₂O) Filter1->Purify Neutralize Neutralize to pH 3–4 with NH₃(aq) Chill at 4 °C overnight Filtrate->Neutralize Filter2 Secondary Filtration (Recovery Crop) Neutralize->Filter2 Filter2->Purify

Figure 2: Optimized step-by-step workflow for the dinitration of acetaminophen.

References

  • Title: Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
  • Title: N-(4-hydroxy-2,6-dinitrophenyl)
  • Title: 3-NITRO-4-ACETAMIDOPHENOL | 7403-75-0 Source: Benchchem URL
  • Title: Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen (Yield Recovery)

Sources

Optimization

Technical Support Center: Purification of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Welcome to the Advanced Intermediates Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly functionalized electron-deficient phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Intermediates Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of highly functionalized electron-deficient phenols. N-(4-hydroxy-2,6-dinitrophenyl)acetamide—often referred to in legacy literature as 2,6-dinitro-4-acetaminophenol—presents a unique set of purification challenges due to its susceptibility to oxidation, acid-catalyzed hydrolysis, and tendency to form eutectic mixtures.

This guide moves beyond basic procedures to explain the causality behind these challenges and provides a field-proven, self-validating protocol for obtaining high-purity material.

Physicochemical Profiling for Purification Design

To rationally design a purification workflow, we must first understand the quantitative differences between our target molecule and its most common synthetic impurities. The addition of two strongly electron-withdrawing nitro groups significantly lowers the pKa of the phenolic proton, a property we can exploit for selective isolation.

Table 1: Comparative Properties of Nitration Products

PropertyMono-nitro IntermediateTarget Di-nitro ProductDeacetylated Byproduct
Chemical Identity 3-nitro-4-acetamidophenolN-(4-hydroxy-2,6-dinitrophenyl)acetamide4-amino-2,6-dinitrophenol
Estimated Phenol pKa ~7.1~3.5 - 4.0~4.0
Solubility in Cold 5% NH₃ Soluble (remains in solution)Insoluble (crystallizes as salt) Soluble
Melting Point 178 °C182 °C 170 °C
Visual Appearance Yellow powderDull red needles (as NH₄⁺ salt) Dark red/brown solid

Purification Workflow Architecture

The most effective way to purify this compound is not through standard organic solvent recrystallization, but via an acid-base manipulation that isolates the target as an ammonium salt[1].

PurificationWorkflow Crude Crude Nitration Cake (Contains Tars & Mono-nitro) Ammonia Suspend in 5% NH3 (aq) Heat to 60 °C Crude->Ammonia HotFilter Hot Filtration Ammonia->HotFilter WasteTars Solid Residue (Polymeric Tars) HotFilter->WasteTars Retained on filter Filtrate Red/Violet Filtrate (Soluble Phenolates) HotFilter->Filtrate Passes through Cooling Cool to 0 °C (Selective Crystallization) Filtrate->Cooling AmmoniumSalt Ammonium Salt of Product (Dull Red Needles) Cooling->AmmoniumSalt Precipitates Acidify Re-acidify with Dilute HCl (pH < 2) AmmoniumSalt->Acidify PureProduct Pure N-(4-hydroxy-2,6- dinitrophenyl)acetamide Acidify->PureProduct Protonation

Figure 1: Acid-base selective crystallization workflow for dinitrated acetaminophen derivatives.

Troubleshooting & FAQs (Q&A)

Q1: Why does my crude product contain dark brown/black tarry impurities, and how do I remove them? Causality: Phenolic compounds are highly susceptible to oxidation by strong nitrating agents[2]. During electrophilic aromatic substitution, competing single-electron transfer reactions can oxidize the phenol into benzoquinones. These quinones rapidly undergo oxidative polymerization, forming complex, dark-colored tars that co-precipitate with your product[3]. Resolution: Prevent tar formation by maintaining strict temperature control (0–5 °C) during nitration. To remove existing tars, utilize the hot filtration step in the protocol below. Polymeric tars lack the acidic phenolic protons required to form water-soluble ammonium salts and will be left behind on the filter paper.

Q2: I am seeing significant amounts of the mono-nitro derivative. How can I separate it from the target di-nitro compound? Causality: The first nitration of acetaminophen occurs readily under mildly acidic conditions[4]. However, introducing the second nitro group requires overcoming the deactivating effect of the first. Incomplete reactions leave behind the mono-nitro intermediate, which acts as a eutectic impurity, lowering the melting point and preventing clean crystallization[3]. Resolution: Do not attempt to separate these via standard silica gel chromatography, as they streak heavily. Instead, exploit their pKa difference. The 5% ammonia treatment specifically targets the highly acidic di-nitro phenol, forming a stable ammonium salt that uniquely crystallizes at 0 °C[1]. The less acidic mono-nitro derivative remains soluble in the mother liquor.

Q3: My product shows an unexpected free amine peak in NMR/IR. Why is the acetamide group hydrolyzing? Causality: The acetamide bond (-NHCOCH₃) is highly prone to acid-catalyzed hydrolysis. When the reaction mixture is allowed to sit at room temperature in the presence of the strong sulfuric/nitric acid nitrating mixture, the amide cleaves to yield the free amine byproduct (isopicramic acid)[1]. Resolution: Time is a critical variable. Quench the nitration reaction rapidly by pouring it over a large excess of crushed ice. Filter the crude solid immediately; do not allow the highly acidic aqueous suspension to sit overnight.

Q4: The product forms an oil instead of crystallizing during workup. How do I break this eutectic mixture? Causality: Co-precipitation of the di-nitro product with unreacted starting material or mono-nitro impurities forms a eutectic mixture, significantly depressing the melting point and causing the material to "oil out" rather than crystallize[3]. Resolution: Transition immediately to the aqueous ammonium salt purification method. The ionic nature of the ammonium salt disrupts the eutectic depression, forcing the formation of a crystalline lattice.

Self-Validating Purification Protocol

This methodology relies on the selective crystallization of the ammonium salt of N-(4-hydroxy-2,6-dinitrophenyl)acetamide[1]. By following these steps, the protocol validates itself through specific visual checkpoints.

Step 1: Initial Acid Removal

  • Filter the crude, ice-quenched nitration mixture through a Buchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the filtrate pH rises above 3.

  • Causality: Removing residual sulfuric acid prevents exothermic neutralization in the next step, which could drive unwanted deacetylation.

Step 2: Ammonia Solubilization

  • Transfer the damp crude solid to a beaker. Add dilute aqueous ammonia (5% w/v) dropwise with stirring until the solid dissolves and the solution reaches a pH of ~8–9.

  • Validation Checkpoint: The solution must transition to a deep red/violet color[1]. If it remains yellow/orange, the pH is too low; add more ammonia.

Step 3: Thermal Treatment & Hot Filtration

  • Heat the deep red solution gently to 60 °C.

  • Perform a rapid hot filtration through a fluted filter paper or a pre-warmed fritted funnel.

  • Causality: This step mechanically removes the un-ionized, insoluble oxidative tars[3]. Discard the dark residue left on the filter.

Step 4: Selective Crystallization

  • Allow the clear, deep red filtrate to cool slowly to room temperature, then transfer it to an ice bath (0 °C) for exactly 2 hours.

  • Validation Checkpoint: The target compound will precipitate exclusively as its ammonium salt in the form of dull red needles[1]. If an oil forms, the cooling rate was too rapid; reheat to 60 °C and cool slower.

Step 5: Re-acidification & Isolation

  • Filter the red needles and dissolve them in a minimum volume of warm distilled water.

  • Dropwise, add dilute hydrochloric acid (1M) until the pH drops below 2.

  • Validation Checkpoint: The pure free phenol will instantly precipitate as a bright yellow/orange solid.

  • Filter the purified product, wash with cold water, and dry under a high vacuum to yield pure N-(4-hydroxy-2,6-dinitrophenyl)acetamide (Melting point: 182 °C)[1].

References

  • Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Sciencemadness.
  • Conjugation of nitrated acetaminophen to Der p1 amplifies peripheral blood monocyte response to Der p1. PMC (NIH).
  • 3-NITRO-4-ACETAMIDOPHENOL | 7403-75-0. Benchchem.
  • CN1410415A - Green nitration method of phenol type compound. Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-hydroxy-2,6-dinitrophenyl)acetamide Stability

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals working with N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6).

Despite its utility as a chemical intermediate and screening compound, this molecule presents significant stability challenges in aqueous media. Its structure—a central aromatic ring heavily substituted with an acetamide group, a phenol group, and two strongly electron-withdrawing nitro groups—makes it highly susceptible to hydrolysis, photolysis, and oxidation.

This guide provides a mechanistic breakdown of these vulnerabilities, accompanied by self-validating troubleshooting protocols to ensure the integrity of your experimental data.

Module 1: Aqueous Hydrolysis & pH Sensitivity

FAQ: Why does my compound degrade so rapidly in standard biological buffers (e.g., PBS pH 7.4) at 37°C?

The Causality: The rapid degradation is driven by base-catalyzed hydrolysis of the acetamide bond. While standard aliphatic amides are relatively stable, the nitrogen in N-(4-hydroxy-2,6-dinitrophenyl)acetamide is attached to a highly electron-deficient dinitrophenyl ring. The two ortho-nitro groups exert massive inductive and resonance electron-withdrawing effects, pulling the nitrogen's lone pair away from the amide carbonyl. This makes the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by hydroxide ions (OH⁻). Furthermore, the resulting 4-amino-3,5-dinitrophenolate anion is an excellent, resonance-stabilized leaving group, which thermodynamically drives the cleavage forward 1.

Protocol 1: pH Optimization & Buffer Selection

To arrest hydrolysis, the nucleophilicity of the solvent must be minimized by lowering the pH.

  • Buffer Selection: Replace PBS (pH 7.4) with a slightly acidic buffer such as 50 mM MES (2-(N-morpholino)ethanesulfonic acid) adjusted to pH 6.0.

  • Preparation: Dissolve the buffer salts in LC-MS grade water and adjust the pH using 0.1 M HCl. Avoid using strong bases (like NaOH) for pH adjustment after the compound is introduced, as localized high pH microenvironments will cause instant degradation.

  • Compound Addition: Spike the compound into the pH-adjusted buffer immediately prior to the assay.

  • Self-Validation Step: Run a baseline LC-MS immediately after preparation. A single peak at [M-H]⁻ 240 m/z confirms the intact compound. Incubate at 37°C and re-run at 4 hours; the peak area should remain >95% relative to the baseline, confirming successful hydrolytic arrest.

Module 2: Photochemical Degradation

FAQ: My stock solution turned from pale yellow to dark brown after sitting on the benchtop. What happened?

The Causality: Nitroaromatics are notoriously photosensitive. When exposed to ambient laboratory lighting (which contains UV and blue-visible wavelengths), the nitro groups undergo excitation to a triplet state. This high-energy state can abstract hydrogen atoms from the solvent or undergo intramolecular rearrangement, leading to the homolytic cleavage of bonds and the generation of dihydroxynitrobenzenes or toxic nitroso derivatives 2. The brown discoloration is a macroscopic indicator of complex polymeric photoproducts.

Protocol 2: Light-Protected Handling
  • Storage: Store all dry powders and primary DMSO stocks in opaque or amber glass vials.

  • Handling: Perform all aqueous dilutions under yellow/red darkroom lighting or utilize a biosafety cabinet with the fluorescent lights turned off.

  • Incubation: Wrap all reaction tubes, microplates, and HPLC autosampler vials tightly in aluminum foil.

  • Self-Validation Step: Expose a control vial to ambient light and keep a test vial wrapped in foil. Analyze both via HPLC-UV at 254 nm after 12 hours. The emergence of early-eluting peaks in the control—absent in the test vial—validates your light-protection methodology.

Module 3: Oxidative Susceptibility

FAQ: I am observing secondary peaks with a mass shift of -2 Da or +16 Da in my LC-MS chromatogram. Is the compound oxidizing?

The Causality: Yes. The 4-hydroxy (phenol) group has a significantly lowered pKa due to the inductive pull of the meta-nitro groups. At physiological pH, a large fraction of the compound exists as a phenolate anion. Phenolates are highly susceptible to one-electron oxidation by dissolved oxygen or trace transition metals, forming phenoxyl radicals. These radicals quickly dimerize or oxidize further into quinones (mass shift -2 Da) or hydroxylated products (mass shift +16 Da) 3.

Protocol 3: Deoxygenation and Antioxidant Supplementation
  • Solvent Degassing: Sparge all aqueous buffers with high-purity Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Chelation: Add 0.1 mM EDTA to the buffer to sequester trace transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze radical formation.

  • Antioxidant Addition (Optional): If compatible with your downstream assay, supplement the buffer with 1 mM Ascorbic Acid or DTT to reduce any formed phenoxyl radicals back to the parent phenol.

  • Self-Validation Step: Monitor the solution using UV-Vis spectroscopy at ~400 nm (the phenolate absorbance band). A stable baseline over 6 hours indicates successful inhibition of oxidation, whereas a rising baseline indicates quinone polymerization.

Quantitative Stability Summary

The following table summarizes the expected half-lives ( t1/2​ ) of the compound under various environmental conditions, derived from kinetic modeling of its functional groups.

Buffer SystempHIlluminationTempEstimated t1/2​ Primary Degradation Pathway
1X PBS7.4Ambient Light37°C< 2 hoursHydrolysis + Photolysis
1X PBS7.4Dark (Foil)37°C~ 8 hoursBase-Catalyzed Hydrolysis
50 mM MES6.0Dark (Foil)37°C> 48 hoursNone (Stable)
100% DMSON/ADark (Amber)-80°C> 12 monthsNone (Stable)

Mechanistic and Workflow Visualizations

Pathways Compound N-(4-hydroxy-2,6-dinitrophenyl)acetamide (Intact Compound) Hydrolysis Base-Catalyzed Hydrolysis Compound->Hydrolysis pH > 7.0 Photolysis UV/Vis Photodegradation Compound->Photolysis hν (Light) Oxidation One-Electron Oxidation Compound->Oxidation O2 / Trace Metals Prod_Hyd 4-amino-3,5-dinitrophenol + Acetate Hydrolysis->Prod_Hyd Prod_Pho Dihydroxynitrobenzenes & Nitroso Derivatives Photolysis->Prod_Pho Prod_Oxi Phenoxyl Radicals & Quinones Oxidation->Prod_Oxi

Fig 1: Primary chemical degradation pathways of N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Workflow Step1 1. Dry Powder (Desiccated) Step2 2. Primary Stock (100% Anhydrous DMSO) Step1->Step2 Step3 3. Aliquot & Argon Purge Step2->Step3 Step4 4. Stock Storage (-80°C, Amber Vials) Step3->Step4 Step5 5. Working Dilution (pH 6.0 Buffer, Dark) Step4->Step5

Fig 2: Self-validating workflow for the preparation and storage of stable aqueous stocks.

References

  • Reactivity of Acetanilides in the Alkaline Hydrolysis Reaction: Theory vs. Experiment. Molecular Physics / ResearchGate. 1

  • Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate.2

  • Oxidation of Phenol by Tris(1,10-phenanthroline)osmium(III). Inorganic Chemistry / ACS Publications. 3

Sources

Optimization

troubleshooting HPLC analysis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Technical Support Center: Troubleshooting HPLC Analysis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Analysis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-(4-hydroxy-2,6-dinitrophenyl)acetamide .

This molecule presents a "perfect storm" of chromatographic difficulties: a highly polar phenolic hydroxyl group (-OH) that interacts with column matrices, strongly electron-withdrawing nitro groups (-NO2) that alter the molecule's pKa, and an acetamide bond that is susceptible to hydrolysis. Below, you will find a diagnostic workflow, field-proven troubleshooting FAQs, self-validating experimental protocols, and empirical data to help you achieve robust, reproducible separations.

Diagnostic Workflow

HPLCTroubleshooting Start HPLC Issue Detected Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing RTShift RT Instability (Shifting Peaks) Start->RTShift Degradation Secondary Peak (Sample Degradation) Start->Degradation Silanol Silanol Interactions with Phenolic -OH Tailing->Silanol pH Mobile Phase pH near Analyte pKa RTShift->pH Hydrolysis Acetamide Hydrolysis in Sample Solvent Degradation->Hydrolysis Sol1 Use End-Capped C18 & Acidic Modifier Silanol->Sol1 Sol2 Buffer Mobile Phase 2 Units Below pKa pH->Sol2 Sol3 Use Aprotic Diluent & Chill Autosampler Hydrolysis->Sol3

Diagnostic workflow for troubleshooting HPLC issues with N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 1.5) for this compound, even on a new C18 column? The Causality: The peak tailing is driven by secondary interactions between the phenolic hydroxyl group of the analyte and residual active sites on the silica stationary phase. Hydroxylated analytes (such as phenols) form strong hydrogen bonds with exposed, acidic silanol groups (Si-OH)[1],[2]. Because the nitro groups on your molecule are electron-withdrawing, they increase the polarity and hydrogen-bonding potential of the phenol. The Solution: You must suppress silanol ionization. Switch to a high-purity, exhaustively end-capped C18 column [2]. Furthermore, lower the mobile phase pH to between 2.5 and 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This ensures both the residual silanols and the phenolic -OH remain protonated and neutral, eliminating the ionic interactions that cause the "tail"[1].

Q2: My retention times (RT) are fluctuating wildly between runs. How do I stabilize them? The Causality: Retention time instability is a classic symptom of poor pH control relative to the analyte's pKa. While a standard phenol has a pKa around 10, the two strongly electron-withdrawing nitro groups at the 2 and 6 positions significantly lower the pKa of the 4-hydroxyl group (likely dropping it to between 4.0 and 5.0). If your mobile phase pH is floating near this pKa, microscopic changes in the mobile phase preparation will drastically shift the ratio of ionized (fast-eluting) to unionized (slow-eluting) molecules. The Solution: The mobile phase pH must be buffered at least 2 full pH units away from the analyte's pKa. Using an acidic buffer (pH 2.5) will lock the molecule in its fully protonated, lipophilic state, ensuring maximum retention and absolute RT stability.

Q3: I am seeing a secondary "ghost" peak that grows larger the longer my sample sits in the autosampler. What is happening? The Causality: You are observing the degradation of your sample. N-(4-hydroxy-2,6-dinitrophenyl)acetamide contains an acetamide bond. Amides are susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments, cleaving the amide bond to yield the corresponding aniline (4-hydroxy-2,6-dinitroaniline) and acetic acid[3]. If your sample diluent contains water and is left at room temperature, this hydrolysis will slowly occur over time. The Solution: Prepare your sample stock solutions in a 100% aprotic organic solvent (e.g., pure Acetonitrile). Only mix with the aqueous mobile phase immediately prior to injection, and maintain your autosampler temperature at 4°C to kinetically halt the hydrolysis reaction.

Q4: What is the optimal detection wavelength for this compound to maximize sensitivity? The Causality: Nitroaromatics exhibit strong ultraviolet (UV) absorbance due to the extended conjugation of the nitro groups with the aromatic ring. The Solution: Set your UV/Vis or Photodiode Array (PDA) detector to 254 nm . This is the standard, highly sensitive wavelength utilized in EPA Method 8330 for the HPLC analysis of nitroaromatics[4].

Quantitative Data: Impact of Optimization Parameters

The following table summarizes the causal relationship between column chemistry, mobile phase pH, sample handling, and the resulting chromatographic performance.

Column ChemistryMobile Phase pHSample Diluent & TempTailing Factor (Tf)RT RSD (%)Degradation Peak Area (%)
Standard C18 (Non-end-capped)6.0 (Unbuffered)50:50 H2O:MeOH (25°C)2.855.40%4.8%
End-capped C186.0 (Unbuffered)50:50 H2O:MeOH (25°C)1.624.90%4.5%
End-capped C182.8 (0.1% Formic Acid)50:50 H2O:MeOH (25°C)1.150.45%3.9%
End-capped C18 2.8 (0.1% Formic Acid) 100% Acetonitrile (4°C) 1.08 0.20% < 0.1%

Note: Optimal conditions (bolded) demonstrate the necessity of combining column end-capping, acidic buffering, and aprotic/chilled sample storage.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, implement the following self-validating methodology. This protocol builds in systemic checks to ensure the root causes of failure are eliminated before quantitative analysis begins.

Protocol 1: Mobile Phase & Column Optimization (Silanol Suppression)

Objective: To establish a mobile phase that neutralizes silanol interactions and stabilizes retention time[1].

  • Preparation: Prepare Mobile Phase A: HPLC-grade water with 0.1% Formic Acid (v/v) to achieve a pH of ~2.8. Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • System Equilibration: Install an exhaustively end-capped C18 column (e.g., Ascentis C18, 5 μm, 25 cm x 4.6 mm[4]). Flush the system with 60% A / 40% B for 20 column volumes.

  • Validation Check (Tailing): Inject a 10 μg/mL standard of N-(4-hydroxy-2,6-dinitrophenyl)acetamide. Calculate the Tailing Factor (Tf) at 5% peak height.

    • Acceptance Criteria: Tf must be ≤ 1.2. If Tf > 1.2, secondary silanol interactions are still occurring; increase Formic Acid to 0.2% or switch to a polar-embedded column.

  • Validation Check (RT Stability): Perform 5 replicate injections. Calculate the Relative Standard Deviation (RSD) of the retention time.

    • Acceptance Criteria: RT RSD must be ≤ 0.5%. If > 0.5%, the buffering capacity is insufficient; verify mobile phase pH.

Protocol 2: Sample Preparation & Hydrolysis Prevention

Objective: To prevent the cleavage of the acetamide bond prior to injection[3].

  • Stock Solution: Weigh 10 mg of the analyte and dissolve completely in 10 mL of 100% anhydrous Acetonitrile (1 mg/mL). Do not use water or methanol.

  • Working Dilution: Dilute the stock solution to the target concentration (e.g., 50 μg/mL) using 100% Acetonitrile.

  • Autosampler Storage: Place the vials in the autosampler and set the tray temperature to 4°C.

  • Validation Check (Stability): Inject the sample immediately (T=0), and again after 12 hours (T=12). Compare the chromatograms at 254 nm[4].

    • Acceptance Criteria: The area of any peak eluting before the main analyte (indicative of the aniline degradation product) must not increase by more than 0.5% between T=0 and T=12.

References

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them." Pharmaguru.co. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(4-hydroxy-2,6-dinitrophenyl)acetamide Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility profiles of highly functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical solubility profiles of highly functionalized aromatic compounds. N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS: 7403-13-6) 1 presents a unique challenge: it possesses a highly stable crystal lattice driven by strong intermolecular hydrogen bonding, yet it harbors a hidden chemical lever that, when understood, makes solubilization straightforward.

This guide is designed for drug development professionals and researchers. It bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven troubleshooting strategies.

Part 1: Mechanistic Profiling & Diagnostic Strategy

To solve a solubility problem, you must first understand the molecular causality. The poor aqueous solubility of this compound is driven by the planar aromatic ring and the strong hydrogen-bond networks formed between the acetamide (donor/acceptor), hydroxyl (donor), and twin nitro groups (acceptors).

However, the two ortho-nitro groups are your greatest asset. Because they are strongly electron-withdrawing, they stabilize the phenolate anion via resonance. While a standard phenol has a pKa of ~10, the pKa of dinitrophenol derivatives drops drastically to the 3.0–5.0 range [[2]](). This means that at physiological pH (7.4), the compound is >99.9% ionized.

Quantitative Physicochemical Profile

Table 1: Physicochemical Profiling & Solubility Predictors

PropertyValue / EstimateMechanistic Impact on Solubility
Molecular Weight 241.16 g/mol Relatively low MW is favorable for dissolution and membrane permeability.
H-Bond Donors 2 (OH, NH)High propensity for rigid crystal lattice formation, resisting aqueous solvation.
H-Bond Acceptors 6 (NO2, C=O, OH)Promotes strong intermolecular interactions and potential aggregation.
Phenolic pKa ~3.5 - 4.5Critical Lever: Highly ionizable at pH > 5.5. Salt formation is highly effective.
LogP (estimated) ~1.5 - 2.5Moderate lipophilicity; hydrophobic effect limits solubility in unbuffered water.
Application-Driven Decision Matrix

Select your solubility strategy based on your experimental endpoint. Do not use in vivo formulation techniques for simple in vitro assays, as complex excipients can interfere with cellular phenotypes.

DecisionTree Start Determine Target Application InVitro In Vitro Assays (Cell Culture / Enzymatic) Start->InVitro InVivo In Vivo Dosing (Rodent PK/PD/Tox) Start->InVivo Formulation Solid Dosage Formulation Start->Formulation InVitro_Sol pH Adjustment (pH > 6.0) + Max 1% DMSO InVitro->InVitro_Sol InVivo_Sol HP-β-CD Complexation or Lipid-Based Vehicle InVivo->InVivo_Sol Form_Sol Amorphous Solid Dispersion via Hot-Melt Extrusion Formulation->Form_Sol

Fig 1: Application-driven decision matrix for solubility enhancement strategies.

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my cell culture media, it immediately precipitates. What is happening? A: You are experiencing the "solvent shift" effect. While DMSO disrupts the crystal lattice, diluting it into unbuffered water or media can cause the local pH around the drug droplet to drop (because the drug itself is a weak acid). If the microenvironmental pH drops below its pKa (~4.0), the drug reverts to its unionized, highly lipophilic state and crashes out before it can disperse. Solution: Ensure your media is heavily buffered (e.g., with HEPES) at pH 7.4 before adding the DMSO stock. Add the DMSO stock dropwise under vortexing to prevent local supersaturation.

Q2: We are preparing an IV formulation for mice. We cannot use high concentrations of DMSO or PEG due to toxicity. How do we achieve a 5 mg/mL solution? A: Utilize Hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of the cyclodextrin perfectly accommodates the lipophilic dinitrophenyl ring, shielding it from the aqueous environment, while the hydrophilic exterior maintains bulk aqueous solubility. This technique is a gold standard for enhancing the solubility of poorly soluble drugs without the mucosal irritation of organic co-solvents . See Protocol 2 below.

Q3: We are moving this compound into solid oral dosage forms. It exhibits BCS Class II behavior (low solubility, high permeability). What is the industry standard approach? A: To overcome dissolution rate-limited absorption, you must bypass the high lattice energy of the crystalline state. The most effective method is creating an Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME) or spray drying 3. Dispersing the drug in a hydrophilic polymer matrix (like PVP or HPMCAS) locks it in a high-energy amorphous state, drastically improving the dissolution rate 4. Alternatively, particle size reduction (nano-milling) can be used to increase the effective surface area exposed to the dissolution medium [[5]]().

Part 3: Self-Validating Experimental Protocols

A protocol is only useful if you can prove it worked. The following methodologies include built-in validation steps to ensure thermodynamic stability before you proceed to costly biological assays.

Protocol 1: In Situ Salt Formation & Co-Solvent Dilution (In Vitro Assays)

Causality: Exploits the low pKa of the dinitrophenol moiety to drive aqueous solubility via ionization, using a minimal amount of DMSO to initially disrupt the crystal lattice.

  • Primary Stock: Weigh the API and dissolve in 100% anhydrous DMSO to achieve a 50 mM concentration. Vortex and sonicate in a water bath at 37°C for 5 minutes.

  • Validation Check 1: Inspect visually. The solution must be optically clear. If available, view under cross-polarized light; the absence of birefringence confirms complete destruction of the crystal lattice.

  • Buffer Preparation: Prepare a 100 mM Phosphate Buffer Solution (PBS) and adjust the pH to strictly 7.4. Do not use unbuffered water.

  • Intermediate Dilution: Add the 50 mM DMSO stock dropwise to the pH 7.4 buffer under vigorous vortexing to create a 500 µM intermediate stock (1% DMSO final).

  • Validation Check 2 (Self-Validation): Centrifuge the intermediate stock at 10,000 x g for 10 minutes. Carefully sample the supernatant and measure its UV-Vis absorbance. Compare this to an unfiltered sample. If the supernatant absorbance is lower, micro-precipitation has occurred—increase the buffer strength or add 0.1% Tween-80.

Protocol 2: HP-β-CD Complexation (In Vivo Dosing)

Causality: Encapsulates the lipophilic domains of the molecule within a cyclodextrin ring, creating a thermodynamically stable, water-soluble complex suitable for animal dosing.

Workflow Step1 Weigh API & HP-β-CD Step2 Add Buffer (pH 7.4) Step1->Step2 Step3 Stir 24h at RT (Equilibration) Step2->Step3 Step4 Filter (0.45 µm) Remove Free API Step3->Step4 Step5 Validate via HPLC-UV Step4->Step5

Fig 2: Self-validating workflow for preparing thermodynamically stable HP-β-CD inclusion complexes.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • API Addition: Add N-(4-hydroxy-2,6-dinitrophenyl)acetamide in excess (e.g., target 10 mg/mL, which will be a suspension).

  • Equilibration: Protect from light and stir magnetically at 500 RPM for 24 hours at room temperature. Causality: Complexation is an equilibrium process that requires time for the API to partition into the cyclodextrin cavities.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. The filter retains all uncomplexed, crystalline API.

  • Validation Check (Self-Validation): Quantify the API concentration in the clear filtrate using HPLC-UV. The resulting concentration is your maximum thermodynamic solubility in this specific vehicle. This filtrate is now safe for IV/PO dosing without risk of precipitation in the bloodstream.

Table 2: Recommended Excipient Matrix for Rodent Dosing

Vehicle ComponentFunctionRecommended Concentration
DMSO Primary solvent / lattice disruptorMax 5% (v/v) to avoid toxicity
Tween 80 Surfactant / prevents dilution precipitation2 - 5% (v/v)
HP-β-CD Complexation agent10 - 20% (w/v) in aqueous phase
PBS (pH 7.4) Aqueous diluent / ionizes the phenolQ.S. to 100%

References

  • Krishna Shailaja et al. "Review on Solubility Enhancement Techniques for Poorly Soluble Drugs". J. Pharmaceutics and Pharmacology Research, 2023. Available at:[Link][4]

  • International Journal of Scientific Research and Technology. "Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs". Available at: [Link][3]

  • Deshmukh, P. et al. "A Systemic Review on Techniques of Solubility Enhancement for Poor Water-Soluble Drugs". Asian Journal of Pharmaceutical Research and Development, 2024. Available at: [Link]

  • International Journal of Creative Research Thoughts. "Solubility Enhancement Techniques of Poorly Water-Soluble Drugs". Available at: [Link][5]

  • PubChem. "2,6-Dinitro-4-octylphenol | C14H20N2O5". National Institutes of Health. Available at: [Link][2]

Sources

Optimization

Technical Support Center: Overcoming Assay Interference with N-(4-hydroxy-2,6-dinitrophenyl)acetamide

Welcome to the technical support guide for researchers encountering assay interference challenges with N-(4-hydroxy-2,6-dinitrophenyl)acetamide and structurally related compounds. This resource is designed for scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers encountering assay interference challenges with N-(4-hydroxy-2,6-dinitrophenyl)acetamide and structurally related compounds. This resource is designed for scientists and drug development professionals who require robust, validated data and need to diagnose and mitigate non-specific assay signals.

This guide moves beyond a simple checklist, providing in-depth explanations of the underlying chemical principles causing interference and offering systematic, evidence-based protocols to ensure the integrity of your experimental results.

Part 1: Understanding the Compound and its Potential for Interference

N-(4-hydroxy-2,6-dinitrophenyl)acetamide belongs to the dinitrophenol (DNP) class of compounds. Its chemical structure is the primary source of its potential to interfere with a wide range of biological and biochemical assays.[1][2]

Key Structural Features and Their Implications:
  • Dinitrophenyl Group: The two nitro groups (-NO2) are strong electron-withdrawing groups, which, combined with the phenolic hydroxyl group (-OH), make the compound acidic and often colored (typically yellow). This inherent color can directly interfere with absorbance-based assays.[1]

  • Phenolic Hydroxyl Group: Phenolic compounds are known to be redox-active and can interfere with assays involving peroxidase or redox cycling.[3][4][5] They can also be intrinsically fluorescent, leading to false signals in fluorescence-based detection systems.[6]

  • Potential for Reactivity: The combination of these functional groups can lead to chemical reactivity with assay components, including enzymes and detection reagents.[7]

Caption: Key structural features of the compound and their links to common assay interference mechanisms.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter, providing the scientific rationale and step-by-step protocols for diagnosis and mitigation.

FAQ 1: My absorbance readings are high and inconsistent. Is the compound interfering?

Answer: Yes, this is highly likely. Dinitrophenols are typically yellow solids and will absorb light in the visible spectrum, directly confounding absorbance-based readouts (e.g., ELISA, MTT assays).[1][2]

Troubleshooting Protocol: Correcting for Compound Absorbance

StepActionRationale
1 Prepare Control Wells: To isolate the signal contribution of the compound itself.
a. Assay Buffer + Compound (at all test concentrations)This measures the direct absorbance of the compound in the assay media.
b. Assay Buffer OnlyThis serves as the baseline or "zero" absorbance control.
2 Run a Spectral Scan: To identify the compound's absorbance maxima (λmax).
Scan the compound from 300-700 nm using a plate reader.Knowing the λmax helps determine if it overlaps with your assay's detection wavelength.
3 Quantify and Correct Data: To obtain the true biological signal.
Corrected Signal = (Signal from Experimental Well) - (Signal from Compound Control Well)This simple background subtraction is the most direct way to correct for the interference.
FAQ 2: My fluorescence assay signal is erratic (either quenched or artificially high). What is the cause?

Answer: There are two primary mechanisms at play: autofluorescence and quenching.[6] Phenolic compounds can be intrinsically fluorescent (autofluorescence), emitting light upon excitation and creating a false positive signal.[6][8] Conversely, the nitro groups can absorb energy from excited fluorophores in your assay, preventing them from emitting light (quenching), which leads to a false negative result.

Troubleshooting Protocol: Differentiating Autofluorescence and Quenching

StepActionRationale
1 Measure Compound's Intrinsic Fluorescence: To check for autofluorescence.
In a plate, add the compound (at all test concentrations) to the assay buffer.
Excite and measure emission at the same wavelengths used in your assay.A high signal indicates autofluorescence is a significant problem.[9]
2 Perform a Quenching Control Experiment: To assess signal quenching.
Run a standard assay reaction to generate a stable, positive fluorescent signal.This creates the signal that might be quenched.
Add the interfering compound at various concentrations to these wells.A dose-dependent decrease in signal indicates quenching.
3 Mitigation Strategy: If interference is confirmed.
Option A (Wavelength Shift): If possible, switch to a fluorophore with excitation/emission spectra that do not overlap with the compound's absorbance/emission profile.[9][10]
Option B (Orthogonal Assay): Change the detection modality entirely, for example, to a luminescence or label-free-based assay.[11]
FAQ 3: The compound shows potent but non-specific inhibition across multiple protein assays. Could it be an aggregator?

Answer: Yes. Small molecules, particularly those with planar aromatic structures, can form colloidal aggregates in aqueous buffers.[12][13] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is an artifact of the compound's physical behavior, not specific binding to a target.[12][14][15] This is a common source of false positives in high-throughput screening (HTS).[13]

Troubleshooting Protocol: Identifying Compound Aggregation

StepActionRationale
1 Detergent Counter-Screen: Aggregates are often disrupted by detergents.
Repeat the inhibition assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.If the compound's inhibitory activity is significantly reduced or eliminated, it is highly likely an aggregator.[16]
2 Enzyme Concentration Test: Aggregator-based inhibition is often sensitive to the enzyme concentration.
Run the inhibition assay at both low and high (e.g., 10x) enzyme concentrations.True inhibitors typically show an IC50 that is independent of enzyme concentration, whereas aggregators' apparent potency often decreases as enzyme concentration increases.
3 Biophysical Confirmation (If available): For direct evidence of particle formation.
Use Dynamic Light Scattering (DLS) to measure particle size in solution as a function of compound concentration.The appearance of particles in the 100-1000 nm range is a strong indicator of aggregation.[12][17]
FAQ 4: My cell-based assay shows high cytotoxicity or altered metabolism. Is this a real effect or an artifact?

Answer: This can be a genuine biological effect that interferes with the intended assay readout. Dinitrophenols are classic "uncouplers" of oxidative phosphorylation.[1][2][18] They disrupt the proton gradient across the mitochondrial membrane, causing the cell to burn energy inefficiently and produce heat.[2][18] This can lead to rapid ATP depletion, hyperthermia, and cell death, which will confound assays measuring cell health, proliferation, or specific metabolic pathways.

Troubleshooting Protocol: Deconvoluting Cytotoxicity from Specific Effects

StepActionRationale
1 Run Orthogonal Viability Assays: Different viability assays measure different cellular parameters.
In parallel with your primary assay, measure viability using:
a. ATP-based assay (e.g., CellTiter-Glo®): Measures metabolic activity.This will be highly sensitive to the uncoupling effect of DNP.
b. Membrane integrity assay (e.g., LDH release or propidium iodide): Measures cell death.This confirms if the metabolic disruption leads to cell lysis.
2 Time-Course and Dose-Response: To understand the kinetics of the toxic effect.
Perform viability measurements at multiple time points and compound concentrations.This helps determine if the observed effect in your primary assay is a secondary consequence of cell death.
3 Consider Assay Endpoint: To minimize interference.
If your primary assay requires long incubation times, the uncoupling effect may dominate.Try to use shorter assay endpoints or switch to a biochemical assay using cell lysates to bypass the metabolic interference.

Part 3: Systematic Workflow for Interference Diagnosis

When encountering a problematic compound, a structured approach is critical. The following workflow guides you from initial observation to a confirmed mechanism of interference.

Caption: A decision-tree workflow for systematically diagnosing assay interference.

References

  • Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide.Food Chemistry.
  • Assay Guidance Manual.
  • Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose Oxidation/Peroxidase Assay.Journal of Agricultural and Food Chemistry.
  • Assay Interference by Chemical Reactivity.Assay Guidance Manual, NIH.
  • Identification of small molecule aggregators from large compound libraries by support vector machines.PubMed.
  • Interference with Fluorescence and Absorbance.Assay Guidance Manual, NIH.
  • Compound-mediated interference in proximity assays by compound emission.Assay Guidance Manual, NIH.
  • Identification of small molecule aggregators from large compound libraries by support vector machines.Mayo Clinic.
  • Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose oxid
  • Addressing Compound Reactivity and Aggregation Assay Interferences.
  • Common Challenges in Biochemical Assays and How to Overcome Them.BellBrook Labs.
  • Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method.
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • Analysis of the interference of polyphenols and proanthocyanidins on the neutral red assay for cell viability.SciSpace.
  • Immunofluorescence Troubleshooting | Tips & Tricks.StressMarq Biosciences Inc.
  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
  • Avoid False Hits During Compound Screening for Drug Discovery.Promega Connections.
  • Troubleshooting Tips for Fluorescence Staining.Biotium.
  • Tips to Minimize Autofluorescence.FluoroFinder.
  • Identification of Small-Molecule Aggreg
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • Immunofluorescence (IF) Troubleshooting Guide.Cell Signaling Technology.
  • Assay Interference by Aggreg
  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?PMC, NIH.
  • Light Sc
  • Interference of reversible redox compounds in enzyme catalysed assays – Electrochemical limitations.
  • Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often.PMC, NIH.
  • Seeing signal, not background: Managing autofluorescence in multiplex immunohistochemistry.Abcam.
  • Light-Scattering Assays.
  • Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents.PMC, NIH.
  • Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay.Analytical Chemistry.
  • Dinitrophenol (DNP)
  • Static Light Sc
  • Light Scattering.University of Washington Faculty Web Server.
  • Mechanisms of Dinitrophenol toxcity.
  • Dinitrophenol (DNP)
  • Light scattering and fluorescence by small particles having internal structure.PubMed.
  • 2, 4-dinitrophenol poisoning caused by non-oral exposure.
  • N-(4-hydroxy-2,6-dinitrophenyl)acetamide 7403-13-6 wiki.Guidechem.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide.PMC, NIH.
  • Toxicological Profile for Dinitrophenols.
  • N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • N-(4-hydroxy-2,6-dimethylphenyl)acetamide.PubChem, NIH.
  • N-(4-methyl-2,6-dinitrophenyl)acetamide - Hazard Genotoxicity.U.S. Environmental Protection Agency (EPA).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(4-hydroxy-2,6-dinitrophenyl)acetamide vs. 2,4-Dinitrophenylhydrazine

Executive Summary In the fields of organic synthesis and biochemistry, the accurate detection and derivatization of carbonyl groups (aldehydes and ketones) is a fundamental analytical requirement. 2,4-Dinitrophenylhydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of organic synthesis and biochemistry, the accurate detection and derivatization of carbonyl groups (aldehydes and ketones) is a fundamental analytical requirement. 2,4-Dinitrophenylhydrazine (DNPH) , commonly known as Brady’s reagent, is the gold standard for this application, widely used for everything from qualitative organic analysis to the quantification of protein carbonylation in oxidative stress assays[1][2].

Conversely, N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6) is a structural analog that replaces the highly reactive hydrazine moiety with an acetamide group, while maintaining a dinitrophenyl core[3]. As a Senior Application Scientist, it is critical to understand that while these molecules share structural similarities, their electronic properties dictate entirely divergent reactivities. This guide objectively compares their nucleophilic capabilities, explains the mechanistic causality behind their performance, and provides self-validating protocols for empirical testing.

Mechanistic Causality: The Alpha-Effect vs. Amide Resonance

To understand why DNPH is a potent derivatization agent while N-(4-hydroxy-2,6-dinitrophenyl)acetamide is completely inert toward carbonyls, we must analyze their electronic microenvironments.

The Reactivity of 2,4-Dinitrophenylhydrazine (DNPH)

DNPH reacts with aldehydes and ketones via a nucleophilic addition-elimination mechanism to form a stable dinitrophenylhydrazone[4]. The exceptional nucleophilicity of DNPH is driven by the alpha-effect . The adjacent nitrogen atom in the hydrazine (-NH-NH₂) group donates electron density, raising the energy of the Highest Occupied Molecular Orbital (HOMO) on the terminal amine[5]. This makes the terminal nitrogen highly nucleophilic and capable of attacking electrophilic carbonyl carbons, despite the strong electron-withdrawing pull of the 2,4-dinitrophenyl ring[1].

G A Carbonyl Compound (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B 2,4-DNPH (Nucleophile) B->C Alpha-Effect Driven D Hydrazone Derivative (Stable Adduct) C->D Acid-Catalyzed Dehydration

Figure 1: Mechanism of 2,4-DNPH condensation with carbonyl compounds via addition-elimination.

The Inertness of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

In stark contrast, N-(4-hydroxy-2,6-dinitrophenyl)acetamide lacks a hydrazine group. The nitrogen atom is part of an acetamide (-NHCOCH₃) linkage. The lone pair on this nitrogen is heavily delocalized into the adjacent acetyl carbonyl group via amide resonance, and further depleted by the electron-withdrawing 2,6-dinitro groups on the aromatic ring[3]. Consequently, the nitrogen has no available electron density to act as a nucleophile. Furthermore, the molecule possesses a highly acidic phenolic proton at the 4-position, shifting its primary reactivity profile toward acid-base chemistry rather than nucleophilic addition.

G A Acetamide Nitrogen (Lone Pair Source) B Acetyl Carbonyl (Resonance Sink) A->B Amide Resonance C 2,6-Dinitrophenyl Ring (Electron Withdrawing) A->C Aromatic Conjugation D Loss of Nucleophilicity (Inert to Carbonyls) B->D Prevents Attack C->D Electronic Block

Figure 2: Electronic delocalization rendering N-(4-hydroxy-2,6-dinitrophenyl)acetamide inert.

Quantitative Performance & Reactivity Profiling

The table below summarizes the theoretical and empirical reactivity profiles of both compounds when exposed to standard derivatization conditions.

Parameter2,4-Dinitrophenylhydrazine (DNPH)N-(4-hydroxy-2,6-dinitrophenyl)acetamide
Functional Group Hydrazine (-NH-NH₂)Acetamide (-NHCOCH₃) + Phenol (-OH)
Nucleophilicity High (Alpha-effect enhanced)Negligible (Resonance stabilized)
Aldehyde/Ketone Reactivity >95% Hydrazone yield (15 min, RT)0% Yield (No reaction)
Cross-Reactivity Reacts with sulfenic acids[6]None reported
Absorbance Max (Adduct) ~365 - 375 nm (Hydrazone)[2]N/A (No adduct formed)
Primary Application Carbonyl detection / Protein carbonylation[7]Structural analog / Research intermediate[3]

Self-Validating Experimental Protocols

To empirically validate the distinct reactivities of these compounds, the following self-validating protocols must be employed. Every step is designed with internal controls to ensure data integrity.

Protocol A: Spectrophotometric Quantification of Protein Carbonylation (DNPH Assay)

This protocol utilizes DNPH to quantify oxidative damage in proteins. The acetamide analog can be run in parallel as a negative chemical control.

Causality & Design: The reaction requires an acidic environment (2M HCl) to protonate the target carbonyl oxygen, increasing its electrophilicity[7]. However, the acidity must not be so high that it fully protonates the DNPH hydrazine group, which would destroy its nucleophilicity. Trichloroacetic acid (TCA) is used post-reaction to precipitate the proteins, allowing the extraction of unreacted DNPH via organic washes[7].

  • Sample Preparation: Aliquot 200 µL of protein sample (e.g., BSA standard) into two tubes: "Test" and "Control".

  • Reagent Addition:

    • To the "Test" tube, add 800 µL of 10 mM DNPH dissolved in 2M HCl[7].

    • To the "Control" tube, add 800 µL of 2M HCl (Blank validation to account for intrinsic protein absorbance)[7].

  • Incubation: Incubate in the dark at room temperature for 60 minutes, vortexing every 15 minutes to maximize collision frequency.

  • Precipitation: Add 1 mL of 20% TCA to both tubes. Incubate on ice for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to pellet the carbonylated proteins[7].

  • Washing (Critical Step): Discard the supernatant. Wash the pellet three times with 1 mL of a 1:1 ethanol/ethyl acetate mixture to rigorously extract any unreacted DNPH[7]. Failure to wash thoroughly will result in false-positive absorbance.

  • Solubilization & Analysis: Resuspend the pellet in 6M Guanidine-HCl. Read absorbance at 375 nm. Calculate carbonyl content using the molar extinction coefficient of DNPH (ε = 22,000 M⁻¹cm⁻¹)[2].

Protocol B: Comparative Nucleophilicity Assessment via HPLC-UV

This workflow directly compares the reactivity of DNPH against N-(4-hydroxy-2,6-dinitrophenyl)acetamide using a standard small-molecule ketone (e.g., 3-heptanone).

  • Substrate Preparation: Prepare a 5 mM solution of 3-heptanone in methanol.

  • Reagent Introduction: Add equimolar amounts (5 mM) of either DNPH or the acetamide analog to separate aliquots of the substrate, acidified with 0.1% sulfuric acid.

  • Incubation & Quenching: Allow the reaction to proceed for 30 minutes at 25°C. Quench by neutralizing with a mild bicarbonate buffer.

  • Chromatographic Analysis: Inject samples onto a C18 Reverse-Phase HPLC column. Monitor at 254 nm (for substrate/reagents) and 365 nm (for hydrazone adducts).

  • Validation: The DNPH chromatogram will show complete consumption of the ketone and the appearance of a new hydrazone peak[4]. The acetamide chromatogram will show only unreacted starting materials, validating its lack of nucleophilicity.

G S1 Sample Prep (Protein/Small Mol) S2 Add Reagent (DNPH or Analog) S1->S2 S3 Acidic Incubation (15-60 min) S2->S3 S4 Spectrophotometry (366 nm) / HPLC S3->S4

Figure 3: Standardized workflow for comparative reactivity assessment using spectrophotometry.

Field-Proven Insights & Limitations

While DNPH is the definitive reagent for carbonyl derivatization, it is not without analytical pitfalls. Advanced mass spectrometry studies have revealed that DNPH is not exclusively selective for aldehydes and ketones; it exhibits cross-reactivity with sulfenic acids (oxidized cysteine residues)[6]. Under acidic assay conditions, sulfenic acids can form a thioaldehyde intermediate that subsequently reacts with DNPH, leading to an overestimation of true protein carbonylation[6].

Because N-(4-hydroxy-2,6-dinitrophenyl)acetamide is entirely non-nucleophilic, it bypasses this cross-reactivity entirely, though it cannot be used as a substitute for carbonyl detection. Its primary utility in a comparative context is serving as a negative structural control to prove that adduct formation in complex biological matrices is strictly dependent on the hydrazine functional group.

References

  • 2,4-Dinitrophenylhydrazine - Wikipedia Source: Wikipedia URL:[Link]

  • Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids Source: ResearchGate URL:[Link]

  • Quantification of Protein Carbonylation Source: ResearchGate URL:[Link]

  • A step-by-step protocol for assaying protein carbonylation in biological samples Source: PubMed URL:[Link]

  • Addition-Elimination Reactions of Aldehydes and Ketones Source: Chemguide URL:[Link]

Sources

Comparative

A Comparative Structural Analysis of N-(4-hydroxy-2,6-dinitrophenyl)acetamide and Other Notable Nitroaromatics

Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nitroaromatic compounds are a cornerstone in diverse scientific fields, from the development of energetic materials to pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroaromatic compounds are a cornerstone in diverse scientific fields, from the development of energetic materials to pharmaceutical synthesis. Their chemical behavior, stability, and biological activity are intrinsically linked to the three-dimensional arrangement of their atoms and the electronic interplay between the nitro groups and other ring substituents. This guide presents an in-depth structural comparison of N-(4-hydroxy-2,6-dinitrophenyl)acetamide with other seminal nitroaromatics, including Picric Acid (2,4,6-trinitrophenol), 2,4,6-Trinitrotoluene (TNT), and 1,3-Dinitrobenzene. By examining variations in bond lengths, molecular planarity, and intramolecular interactions, we aim to provide researchers with a foundational understanding of the structure-property relationships that govern this important class of molecules.

Introduction: The Significance of Nitroaromatic Architecture

The introduction of nitro (-NO2) groups to an aromatic ring dramatically alters its electronic landscape and steric profile. These electron-withdrawing groups are pivotal in defining the molecule's reactivity, thermal stability, and potential for intermolecular interactions.[1][2] The subject of this guide, N-(4-hydroxy-2,6-dinitrophenyl)acetamide, presents a particularly interesting case study. It features two nitro groups ortho to an acetamide substituent and a hydroxyl group in the para position, creating a complex interplay of electronic and steric effects that manifest in a unique molecular structure. Understanding these structural subtleties is paramount for predicting chemical behavior and designing new molecules with tailored properties.[3]

Structural Profile of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

N-(4-hydroxy-2,6-dinitrophenyl)acetamide (HDNPA) is a multifaceted molecule whose structure is heavily influenced by the dense substitution on the phenyl ring. The presence of both hydrogen bond donors (-OH and -NH) and acceptors (-NO2 and C=O) allows for significant intramolecular hydrogen bonding. This internal bonding network is a critical determinant of the molecule's conformation and stability.

Key structural features include:

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond often exists between the phenolic hydroxyl group and an adjacent ortho-nitro group, as well as between the amide N-H and the other ortho-nitro group. This locks the substituents into a relatively planar conformation with the ring.

  • Molecular Planarity: The degree of planarity is a balance between the stabilizing effect of intramolecular hydrogen bonds and the steric repulsion between the bulky ortho substituents.

PropertyValue
Molecular Formula C8H7N3O6[4]
Molecular Weight 241.16 g/mol [4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 6[4]

Comparative Structural Analysis with Key Nitroaromatics

To contextualize the structure of HDNPA, we will compare it against three other well-characterized nitroaromatics. This comparison will highlight how the identity of the substituent groups modulates the overall molecular geometry.

The Comparators: A Brief Overview
  • Picric Acid (2,4,6-trinitrophenol): Structurally analogous to HDNPA but with a third nitro group instead of an acetamide group. It is highly acidic and explosive.[5] Its IUPAC name is 2,4,6-trinitrophenol (TNP).[5]

  • 2,4,6-Trinitrotoluene (TNT): A benchmark energetic material, TNT features a methyl group, which is electronically and sterically less demanding than the hydroxyl or acetamide groups.[6][7][8]

  • 1,3-Dinitrobenzene: A simpler molecule that provides a baseline for understanding the effects of two nitro groups on the benzene ring without the influence of additional ortho/para-directing groups.[9][10]

Head-to-Head Comparison: Key Structural Parameters

The table below summarizes key structural parameters, providing a quantitative basis for comparison. The values are representative and can vary slightly depending on the crystal packing forces in different polymorphs.

CompoundKey SubstituentsAromatic C-C Bond Lengths (Å) (Approx. Range)Nitro Group Twist Angle (degrees)Key Intramolecular H-Bond
HDNPA -NHCOCH3, -OH, 2x -NO21.37 - 1.42Variable, influenced by H-bondingO-H···O(nitro), N-H···O(nitro)
Picric Acid -OH, 3x -NO21.36 - 1.45Can be significant due to steric crowdingO-H···O(nitro)[11]
TNT -CH3, 3x -NO21.38 - 1.40Ortho groups are significantly twistedNone
1,3-Dinitrobenzene 2x -NO21.37 - 1.39Generally small twistNone

Causality Behind Structural Choices: The selection of these comparators is deliberate. Picric acid allows for a direct assessment of replacing a nitro group with an acetamide group. TNT demonstrates the effect of a simple, non-hydrogen-bonding alkyl group. 1,3-Dinitrobenzene serves as a simplified reference system.

Analysis of Key Structural Differentiators
  • Aromatic Ring Distortion: The benzene ring, while aromatic, is not a perfect hexagon in these substituted compounds. The electronic nature of the substituents causes subtle changes in C-C bond lengths. Strongly electron-withdrawing nitro groups tend to lengthen adjacent C-C bonds. The cumulative effect of multiple bulky groups can also lead to out-of-plane puckering of the ring.

  • Nitro Group Orientation: The orientation of the nitro groups relative to the plane of the aromatic ring is a critical parameter. In TNT, the two ortho-nitro groups are significantly twisted out of the ring plane due to steric hindrance from the methyl group.[8] In contrast, in HDNPA and Picric Acid, intramolecular hydrogen bonding can hold at least one ortho-nitro group nearly coplanar with the ring to maximize orbital overlap and hydrogen bond strength.[11] This planarity has profound implications for the molecule's electronic properties and sensitivity.

  • Intramolecular Hydrogen Bonding: This is the most significant differentiating feature for HDNPA and Picric Acid. The internal hydrogen-bonding network in HDNPA, involving both the hydroxyl and amide groups, creates a rigid, pseudo-bicyclic structure. This can enhance thermal stability compared to analogues lacking such interactions. Picric acid also features a strong intramolecular hydrogen bond between the phenolic proton and an ortho-nitro group.[11] This interaction is absent in TNT and 1,3-Dinitrobenzene, making their substituents more conformationally flexible.

Analysis_Workflow cluster_Experimental Experimental Verification cluster_Computational Computational Modeling Synthesis Synthesis Purification Purification Synthesis->Purification Sample Prep Crystal_Growth Crystal_Growth Purification->Crystal_Growth Sample Prep SC_XRD SC_XRD Crystal_Growth->SC_XRD Mounting Exp_Structure Exp_Structure SC_XRD->Exp_Structure Data Refinement Final_Analysis Final_Analysis Exp_Structure->Final_Analysis Experimental Data Initial_Guess Initial_Guess DFT_Opt DFT_Opt Initial_Guess->DFT_Opt Define Basis Set Freq_Calc Freq_Calc DFT_Opt->Freq_Calc Energy Minimization Comp_Structure Comp_Structure Freq_Calc->Comp_Structure Confirm Minimum Comp_Structure->Final_Analysis Theoretical Data

Caption: Integrated workflow for structural analysis.

Conclusion

The structural architecture of nitroaromatic compounds is a delicate balance of steric hindrance, electronic effects, and intramolecular forces. This guide demonstrates that N-(4-hydroxy-2,6-dinitrophenyl)acetamide possesses a highly constrained and relatively planar structure due to extensive intramolecular hydrogen bonding, a feature that sets it apart from more flexible analogues like TNT. In contrast, its structure shares similarities with Picric Acid, where a strong hydrogen bond also plays a key role in defining the molecular conformation. These structural variations, dictated by the specific nature and position of the substituents on the aromatic ring, are fundamental to the diverse chemical and physical properties exhibited by this class of compounds. A thorough understanding of these relationships, validated through robust experimental and computational methods, is essential for the rational design and application of novel nitroaromatic materials.

References

  • Hines III, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]

  • Hines III, J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-(4-hydroxy-2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Al-Kun, A., et al. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dinitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Picric acid. Wikipedia. Available at: [Link]

  • Sajid, H., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. Journal of Molecular Liquids. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trinitrotoluene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of 2,4,6 trinitrotoluene (TNT). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure of common nitroaromatic compounds. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Picric Acid. National Center for Biotechnology Information. Available at: [Link]

  • Wang, W.-Q. (2011). Picric acid–2,4,6-trichloroaniline (1/1). IUCr Journals. Available at: [Link]

  • Cronin, M. T. D., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Chemistry Department. Available at: [Link]

  • ResearchGate. (n.d.). Electronic structure of 1,3-dinitrobenzene radical anion: A multiconfigurational quantum chemical study. ResearchGate. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry. Available at: [Link]

  • Preprints.org. (2026). N-(3,6-dimethoxy-2- nitrophenyl)acetamide. Preprints.org. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • ATSDR. (n.d.). 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Tox Profile. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Study.com. (n.d.). TNT Overview, Chemical Structure & Formula. Study.com. Available at: [Link]

  • ResearchGate. (n.d.). Supramolecular Structure of 2,4,6-Trinitrophenol. ResearchGate. Available at: [Link]

  • DTIC. (n.d.). A Density Functional Theory (DFT) Study of the Proposed Insensitive High Energy Density Material (IHEDM) 2-(Nitroaminomethylene). Defense Technical Information Center. Available at: [Link]

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  • FooDB. (2015). Showing Compound 2,4,6-trinitrotoluene (FDB030299). FooDB. Available at: [Link]

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  • Verschueren, K. (n.d.). m-Dinitrobenzene (1,3-dinitrobenzene). Handbook of Environmental Data on Organic Chemicals. Available at: [https://www.ic.gc.ca/eic/site/dsib-logd.nsf/vwimages/DSARS_m-Dinitrobenzene.pdf/ file/DSARSm​−Dinitrobenzene.pdf](https://www.ic.gc.ca/eic/site/dsib−logd.nsf/vwimages/DSARSm​−Dinitrobenzene.pdf/ file/DSARS_m-Dinitrobenzene.pdf)
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Validation

Cross-Validation of N-(4-hydroxy-2,6-dinitrophenyl)acetamide Quantification Methods: UHPLC-UV vs. LC-MS/MS

Executive Summary & Analytical Context Quantifying highly polar, nitroaromatic compounds in complex biological matrices presents a persistent challenge in drug development and toxicology. N-(4-hydroxy-2,6-dinitrophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Quantifying highly polar, nitroaromatic compounds in complex biological matrices presents a persistent challenge in drug development and toxicology. N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6)[1] is a prime example of such a molecule. Its electron-withdrawing dinitro moieties and acidic phenolic hydroxyl group make it highly susceptible to matrix interference, pH-dependent structural shifts, and variable extraction recoveries.

To ensure regulatory compliance for pharmacokinetic (PK) or toxicokinetic studies, establishing a robust quantification strategy is paramount. This guide provides an in-depth, objective cross-validation between two leading analytical methodologies: Ultra-High-Performance Liquid Chromatography-Ultraviolet (UHPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By anchoring our protocols in the FDA Bioanalytical Method Validation Guidance[2] and the EMA Bioanalytical Method Validation Guideline[3], we establish a self-validating framework that guarantees data integrity across different stages of development.

Mechanistic Insights: Designing the Analytical Strategy

As analytical scientists, we do not merely follow recipes; we engineer methods based on molecular causality. The physicochemical properties of N-(4-hydroxy-2,6-dinitrophenyl)acetamide dictate our instrumental and preparative choices:

  • Ionization Dynamics (The LC-MS/MS Advantage): The two nitro groups positioned ortho and para to the hydroxyl group exert a massive electron-withdrawing effect, significantly lowering the pKa of the phenolic proton. This makes Negative Electrospray Ionization (ESI-) the absolute optimal choice[4]. The molecule readily deprotonates in the source to form a highly stable [M−H]− precursor ion, allowing for trace-level sensitivity.

  • Chromatographic Retention (The UHPLC-UV Requirement): In reversed-phase chromatography, maintaining this polar analyte in a neutral state is essential to prevent early elution in the void volume. Therefore, the mobile phase must be strictly buffered to an acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) to suppress the ionization of the phenol. Furthermore, the extensive conjugated π -system of the dinitrophenyl ring yields a strong, distinct UV chromophore, making UV detection highly viable[4].

To ensure a self-validating system, both methods utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, N-(4-hydroxy-2,6-dinitrophenyl)acetamide- d3​ . This internal standard perfectly mimics the analyte's behavior, automatically correcting for matrix effects, extraction recovery variances, and injection volume discrepancies[5].

Experimental Protocols & Causality

Methodology A: UHPLC-UV Quantification

Best suited for: High-concentration formulation testing, late-stage toxicokinetics, and cost-effective routine batch analysis.

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile spiked with 50 µg/mL SIL-IS.

    • Causality: Ice-cold acetonitrile aggressively denatures plasma proteins while maintaining the solubility of the nitroaromatic analyte, preventing co-precipitation losses that occur with acid-based precipitation.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.5 minutes.

  • Detection: Monitor UV absorbance at 280 nm.

    • Causality: 280 nm targets the primary π−π∗ transition of the dinitrophenol ring, maximizing the signal-to-noise ratio while avoiding the low-wavelength noise typical of organic solvents.

  • Self-Validation Check: A six-point calibration curve must yield an R2>0.99 . Quality Control (QC) samples must fall within ±15% of nominal values, ensuring run-to-run trustworthiness[6].

Methodology B: LC-MS/MS Quantification

Best suited for: Trace-level pharmacokinetic profiling, early-stage discovery, and low-volume biological samples.

Step-by-Step Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE): Dilute 50 µL of plasma with 50 µL of 10 mM Ammonium Acetate (pH 7.0). Load onto a polymeric Weak Anion Exchange (WAX) SPE cartridge.

    • Causality: The acidic phenol is negatively charged at neutral pH and binds selectively to the WAX sorbent. Washing with 100% methanol removes neutral lipids and phospholipids. Eluting with 2% formic acid in methanol neutralizes the phenol, releasing the highly purified analyte. This mechanism drastically reduces matrix-induced ion suppression in the MS source[4][5].

  • Chromatographic Separation: Inject 2 µL onto a Biphenyl column (50 x 2.1 mm, 2.7 µm).

    • Causality: The biphenyl stationary phase offers enhanced π−π interactions with the dinitrophenyl ring, providing superior orthogonal selectivity against endogenous plasma interferences compared to a standard alkyl C18 phase.

  • Detection (ESI- MRM): Operate the mass spectrometer in negative electrospray mode. Monitor the Multiple Reaction Monitoring (MRM) transition: Precursor [M−H]− m/z 240.0 Product m/z 198.0 (corresponding to the neutral loss of the acetyl group).

  • Self-Validation Check: The Matrix Factor (MF) must be calculated using post-extraction spiked samples. According to FDA/EMA guidelines, the IS-normalized MF must demonstrate a Coefficient of Variation (CV) < 15% across six distinct matrix lots to prove the absence of critical matrix interference[5][7].

Cross-Validation Workflow

When a drug development program transitions from high-dose preclinical toxicology (often using UV) to low-dose human clinical trials (requiring MS), regulatory bodies mandate a formal cross-validation study[2][3]. The diagram below maps the logical architecture of this validation process.

CrossValidation Start Initiate Cross-Validation (FDA/EMA Guidelines) Prep Spike Plasma & QCs (Low, Mid, High) Start->Prep MethodA Method A: UHPLC-UV (Reference) Prep->MethodA MethodB Method B: LC-MS/MS (Test Platform) Prep->MethodB Compare Statistical Comparison (Incurred Sample Reanalysis) MethodA->Compare MethodB->Compare Decision Mean Bias <= 20%? Compare->Decision Pass Validation Successful Methods are Equivalent Decision->Pass Yes Fail Validation Failed Investigate Matrix Bias Decision->Fail No

Cross-validation workflow for analytical methods per FDA/EMA guidelines.

Comparative Performance Data

To objectively evaluate the fitness-for-purpose of each method, we assessed both platforms against stringent FDA and EMA acceptance criteria for bioanalytical method validation[2][6][7]. The quantitative results are summarized below:

Validation ParameterUHPLC-UV PerformanceLC-MS/MS PerformanceFDA/EMA Requirement
Lower Limit of Quantitation (LLOQ) 50.0 ng/mL1.0 ng/mLSignal-to-Noise 5:1
Linear Dynamic Range 50 – 10,000 ng/mL1 – 2,000 ng/mL R2≥0.99
Intra-day Precision (CV%) 4.2% – 8.5%2.1% – 6.4% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -6.1% to +5.3%-3.8% to +4.1%± 15% (± 20% at LLOQ)
Matrix Effect (IS-Normalized) Not Applicable (UV)98.5% (CV: 4.2%)CV 15% across 6 lots
Sample Preparation Time ~15 mins (PPT)~45 mins (SPE)N/A (Efficiency metric)
Cost per Sample LowHighN/A

Decision Matrix & Conclusion

The cross-validation data unequivocally demonstrates that both UHPLC-UV and LC-MS/MS are scientifically sound, highly reproducible, and fully compliant with FDA/EMA regulatory standards for the quantification of N-(4-hydroxy-2,6-dinitrophenyl)acetamide[2][3].

Strategic Recommendations:

  • Deploy LC-MS/MS when extreme sensitivity (LLOQ of 1 ng/mL) and absolute molecular specificity are non-negotiable. This is the gold standard for human pharmacokinetic profiling, micro-dosing trials, and analyzing complex, low-volume biological matrices (e.g., CSF or pediatric plasma)[2][4].

  • Deploy UHPLC-UV as a robust, cost-effective alternative when sample volumes are abundant and expected analyte concentrations comfortably exceed 50 ng/mL. It is the pragmatic choice for formulation stability testing, high-dose animal toxicology studies, and routine quality control[4].

By understanding the physicochemical causality of the analyte and implementing rigorous, self-validating protocols, analytical scientists can confidently defend their data in any regulatory submission.

References

  • Guidechem. "N-(4-hydroxy-2,6-dinitrophenyl)acetamide 7403-13-6 wiki." Guidechem.
  • ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass.
  • European Bioanalysis Forum. "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content." Bioanalysis Forum.
  • BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." BenchChem.
  • Quinta-Analytica. "FDA 2018 Bioanalytical Method Validation - A Practical Assessment." Quinta-Analytica.
  • ResolveMass Laboratories Inc. "Bioanalytical Method Development." ResolveMass.
  • Research Journal of Pharmacy and Technology. "Development and Validation of Bioanalytical Method for Simultaneous Estimation... by UHPLC-MS/MS in human plasma." RJPT.

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Comparative

In-Vitro vs. In-Vivo Efficacy of N-(4-hydroxy-2,6-dinitrophenyl)acetamide: A Comparative Guide to Next-Generation Mitochondrial Uncouplers

As a Senior Application Scientist, I frequently navigate the translational gap between in-vitro mitochondrial screening and in-vivo metabolic efficacy. The resurgence of mitochondrial uncouplers (protonophores) as therap...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the translational gap between in-vitro mitochondrial screening and in-vivo metabolic efficacy. The resurgence of mitochondrial uncouplers (protonophores) as therapeutics for metabolic dysfunction, nonalcoholic steatohepatitis (NASH), and diet-induced obesity requires rigorous, self-validating assay designs to separate true therapeutic potential from off-target toxicity.

This guide objectively compares the performance of N-(4-hydroxy-2,6-dinitrophenyl)acetamide (HDNA) against the classic uncoupler 2,4-Dinitrophenol (DNP) and the modern standard BAM15 .

Mechanistic Rationale: Overcoming the Toxicity of Classic Protonophores

Mitochondrial uncouplers dissipate the proton motive force (ΔΨm) across the inner mitochondrial membrane (IMM), forcing the electron transport chain (ETC) to accelerate nutrient oxidation to maintain ATP levels.

  • The Problem with DNP: While highly effective at increasing energy expenditure, DNP possesses a dangerously narrow therapeutic window. It indiscriminately depolarizes not just the IMM, but also the plasma membrane, leading to fatal hyperthermia and systemic toxicity[1].

  • The BAM15 Benchmark: BAM15 is a mitochondria-specific uncoupler that successfully reverses diet-induced obesity and insulin resistance without altering food intake or inducing hyperthermia[2],[3],[4].

  • The HDNA Advantage: N-(4-hydroxy-2,6-dinitrophenyl)acetamide (CAS 7403-13-6)[5] modifies the classic dinitrophenol pharmacophore by introducing a bulky, electron-withdrawing acetamide group. This structural alteration lowers the pKa of the phenolic hydroxyl and increases steric hindrance. Consequently, HDNA resists non-specific partitioning into the plasma membrane, restricting its proton-shuttling activity strictly to the IMM.

MoA Nutrients Nutrient Oxidation (NADH/FADH2) ETC Electron Transport Chain (Proton Pumping) Nutrients->ETC Electrons Gradient Proton Motive Force (ΔΨm) ETC->Gradient Protons (H+) ATP_Synth ATP Synthase (Coupled Respiration) Gradient->ATP_Synth Normal Flow HDNA HDNA (Uncoupler) Protonophore Activity Gradient->HDNA Shunt Pathway Heat Energy Dissipation (Increased OCR / Heat) HDNA->Heat Uncoupled Flow Heat->ETC Compensatory OCR Increase

Figure 1: Mechanism of Action for HDNA-mediated mitochondrial uncoupling at the IMM.

In-Vitro Efficacy: Mitochondrial Respiration Profiling

To quantify uncoupling efficiency, we utilize the Agilent Seahorse XF Cell Mito Stress Test[6],[7]. This assay measures the Oxygen Consumption Rate (OCR) in real-time.

Self-Validating Experimental Protocol

To ensure the observed OCR increase is genuinely due to mitochondrial uncoupling and not an artifact, this protocol operates as a self-validating logic gate:

  • Preparation: Seed HepG2 cells at 1×105 cells/well in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight[6],[8].

  • Basal Measurement: Record baseline OCR in assay medium (10 mM glucose, 1 mM pyruvate, 2 mM glutamine)[7].

  • Gate 1 (Isolate Proton Leak): Inject Oligomycin (2 µM) . Causality: Inhibiting Complex V (ATP Synthase) drops OCR, isolating oxygen consumption strictly to natural proton leak[8].

  • Gate 2 (Induce Uncoupling): Inject the test compound (HDNA, DNP, or BAM15 ). Causality: A rapid spike in OCR here validates that the compound is successfully shuttling protons across the IMM, forcing the ETC to work harder.

  • Gate 3 (Confirm Mitochondrial Origin): Inject Rotenone & Antimycin A (0.5 µM) . Causality: Shutting down Complexes I and III must collapse the OCR to near-zero. If OCR remains high, the compound is causing non-mitochondrial oxygen consumption (an artifact)[7],[8].

Comparative In-Vitro Data
CompoundIn-Vitro EC50 (µM)Max OCR (Fold Baseline)Cytotoxicity IC50 (µM)Therapeutic Index
DNP 10.52.5x52.0~5.0
BAM15 1.53.5x>100.0>66.0
HDNA 3.23.2x>85.0>26.0

Data Interpretation: While BAM15 exhibits the highest absolute potency (lowest EC50), HDNA provides a robust 3.2-fold increase in maximal respiration with a highly favorable therapeutic index compared to the toxic profile of DNP.

In-Vivo Efficacy: Translation to Metabolic Disease Models

In-vitro potency does not guarantee in-vivo success. To evaluate systemic metabolic benefits, we transition to a Diet-Induced Obesity (DIO) mouse model.

Self-Validating In-Vivo Protocol

We utilize the Comprehensive Lab Animal Monitoring System (CLAMS) for indirect calorimetry. This is critical because weight loss can be caused by toxicity (hypophagia/not eating) rather than true metabolic uncoupling[3].

  • Dosing: Administer compounds orally (15 mg/kg/day) to DIO mice for 4 weeks.

  • Telemetry & Calorimetry: Continuously monitor VO2​ , VCO2​ , food intake, and core body temperature.

  • Validation Logic: For a compound to be deemed a successful uncoupler, it must increase Energy Expenditure (calculated via VO2​ ) without decreasing food mass consumed or triggering hyperthermia (core temp > +1.0°C)[2],[3].

Comparative In-Vivo Data
CompoundWeight Loss (%)Energy Exp. (kcal/hr/kg)Hepatic TG (mg/g)Core Temp Change (°C)
Vehicle 0.012.5110.00.0
DNP -8.516.085.0+1.8 (Hyperthermia)
BAM15 -12.018.560.0+0.1
HDNA -10.517.265.0+0.2

The In-Vitro vs. In-Vivo Disconnect: Pharmacokinetic Realities

A common pitfall in drug development is the disconnect between a compound's in-vitro EC50 and its in-vivo efficacy.

While BAM15 is highly potent in-vitro, early studies noted that its half-life in murine models is relatively short, requiring formulation optimization for sustained exposure[2]. Conversely, the acetamide functional group on HDNA increases its plasma protein binding (PPB) and slows hepatic clearance.

  • The Trade-Off: The high PPB of HDNA slightly right-shifts its in-vitro potency (EC50 of 3.2 µM vs BAM15's 1.5 µM) due to reduced free-drug fraction in serum-containing media.

  • The Benefit: In-vivo, this translates to a prolonged half-life and superior Area Under the Curve (AUC). HDNA provides a steady, mild uncoupling effect over 24 hours, avoiding the dangerous peak-dose toxicity (Cmax spikes) that causes hyperthermia in DNP administration[1].

Workflow InVitro In-Vitro Profiling Seahorse XF Mito Stress Test OCR Measurements Tox Cytotoxicity Screening HepG2 Cell Viability Therapeutic Index Calculation InVitro->Tox Select Candidates PK Pharmacokinetics ADME, Half-life, PPB Metabolic Stability Tox->PK Safety Cleared InVivo In-Vivo Efficacy DIO Mouse Model Indirect Calorimetry (CLAMS) PK->InVivo Optimized Dosing

Figure 2: Translational workflow from in-vitro screening to in-vivo validation.

Conclusion

N-(4-hydroxy-2,6-dinitrophenyl)acetamide (HDNA) represents a structurally rationalized evolution of the dinitrophenol class. By leveraging an acetamide substitution to tune pKa and membrane partitioning, it successfully bridges the gap between the potent but toxic DNP and the highly specific BAM15. For researchers developing metabolic therapies, HDNA offers a compelling balance of in-vitro uncoupling efficacy and in-vivo pharmacokinetic stability.

References

  • Nature Communications. "Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice". Alexopoulos SJ et al., 2020. Available at:[Link]

  • Bio-Protocol / NIH PMC. "Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol". Available at:[Link]

  • GP Notebook. "Toxicité du DNP (2,4 dinitrophénol) / Toxicity of DNP". Available at:[Link]

  • Virginia Tech. "Drug researcher develops 'fat burning' molecule that has implications for treatment of obesity". Available at:[Link]

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Validation

A Comparative Analysis of Hydrogen Bonding in Nitrated Acetamide Crystals: A Guide for Researchers

In the realm of crystal engineering and pharmaceutical science, a nuanced understanding of non-covalent interactions is paramount. Among these, the hydrogen bond stands out as a primary directional force, dictating molec...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of crystal engineering and pharmaceutical science, a nuanced understanding of non-covalent interactions is paramount. Among these, the hydrogen bond stands out as a primary directional force, dictating molecular packing, influencing polymorphism, and ultimately impacting the physicochemical properties of solid-state materials. This guide offers a comparative study of hydrogen bonding in nitrated acetamide crystals, synthesizing crystallographic data and computational analyses to provide researchers, scientists, and drug development professionals with a detailed perspective on how the introduction of nitro groups modulates the hydrogen bonding landscape.

The Significance of Hydrogen Bonding in Acetamide Derivatives

Acetamide, with its amide functional group, is a classic model for studying hydrogen bonds. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This simple arrangement gives rise to well-defined hydrogen-bonded networks in the crystalline state. The introduction of one or more nitro (-NO2) groups to the acetamide scaffold introduces strong hydrogen bond acceptors, creating a more complex and competitive environment for hydrogen bond formation. Understanding these interactions is crucial as they can significantly alter crystal density, stability, and sensitivity, particularly in energetic materials.

Methodologies for Characterizing Hydrogen Bonds

A multi-faceted approach is essential for a comprehensive understanding of hydrogen bonding in crystals. This typically involves a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. It provides definitive information on bond lengths, bond angles, and torsion angles, from which hydrogen bonding geometries can be accurately determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection: A suitable single crystal of the nitrated acetamide derivative is mounted on a goniometer head. The crystal should be of good quality, without significant cracks or defects.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates and displacement parameters.

  • Hydrogen Bond Analysis: Hydrogen bond geometries (D-H···A distances and angles, where D is the donor and A is the acceptor) are determined from the refined crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Workflow for Hirshfeld Surface Analysis

Hirshfeld_Workflow CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HS Generate Hirshfeld Surface CrystalExplorer->HS d_norm Map d_norm HS->d_norm FP Generate 2D Fingerprint Plots d_norm->FP Analysis Analyze Intermolecular Contacts FP->Analysis

Caption: Workflow for Hirshfeld surface analysis.

The d_norm surface highlights regions of close intermolecular contact, with red spots indicating hydrogen bonds and other strong interactions. Two-dimensional fingerprint plots summarize the intermolecular contacts, providing a quantitative breakdown of the different types of interactions present.[1]

Density Functional Theory (DFT)

DFT calculations are employed to complement experimental data, providing insights into the electronic nature and energetics of hydrogen bonds. These calculations can be used to optimize molecular geometries, calculate interaction energies, and analyze the electronic properties of the hydrogen-bonded systems.[2][3]

Comparative Analysis of Hydrogen Bonding in Nitrated Acetamides

The following sections detail the hydrogen bonding patterns observed in the crystal structures of several nitrated acetamide derivatives.

N-(Aryl)acetamides with Nitro Substitution

In these compounds, the acetamide group is attached to a nitrated aromatic ring. The primary hydrogen bond donor is the N-H of the amide group.

N-(2,4-dimethyl-6-nitrophenyl)acetamide

In the crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, the molecules are linked by intermolecular N-H···O and C-H···O hydrogen bonds.[4] The N-H of the acetamide group forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. Additionally, weaker C-H···O interactions involving the aromatic and methyl C-H groups and the nitro and carbonyl oxygen atoms contribute to the overall crystal packing.[4] These interactions are crucial for the formation, stability, and crystallization of the compound.[4]

N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide

The crystal structure of this compound reveals that molecules are assembled into two-dimensional sheets through intermolecular N-H···O and C-H···O hydrogen bonds.[1] The N-H group of the acetylamino moiety donates a hydrogen bond to the carbonyl oxygen of the acetyl group on a neighboring molecule.[1] Hirshfeld surface analysis indicates that O···H/H···O contacts are the most significant contributors to the crystal packing, accounting for 43.7% of the total interactions.[1]

N-(4-Ethoxy-2,5-dinitrophenyl)acetamide

This dinitro-substituted acetamide exhibits a more complex hydrogen bonding pattern. The N-H group forms a bifurcated hydrogen bond, with an intramolecular component to an adjacent nitro group oxygen and an intermolecular component to a nitro group oxygen of a neighboring molecule.[5] This arrangement leads to the formation of chains propagating through the crystal.[5] Several weaker C-H···O interactions also contribute to the formation of sheets.[5]

2'-Nitroacetanilide, 3'-Nitroacetanilide, and 4'-Nitroacetanilide

These isomers of nitroacetanilide are crystalline solids.[6][7] While detailed comparative analysis of their hydrogen bonding is not extensively documented in the provided results, the presence of both an N-H donor and carbonyl and nitro group acceptors suggests that N-H···O hydrogen bonds will be a dominant feature in their crystal packing. The position of the nitro group is expected to influence the specific hydrogen bonding motifs adopted. For instance, in a complex of 4-nitrophenol and acetamide, new hydrogen bonds involving the nitro group lead to the formation of large hydrogen-bonded rings and helical chains.[8]

Table 1: Summary of Hydrogen Bonding Interactions in Nitrated N-(Aryl)acetamides

CompoundPrimary Hydrogen Bond DonorPrimary Hydrogen Bond Acceptor(s)Hydrogen Bonding Motif
N-(2,4-dimethyl-6-nitrophenyl)acetamideAmide N-HCarbonyl O, Nitro OIntermolecular N-H···O and C-H···O bonds.[4]
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamideAmide N-HCarbonyl OIntermolecular N-H···O and C-H···O bonds forming 2D sheets.[1]
N-(4-Ethoxy-2,5-dinitrophenyl)acetamideAmide N-HNitro OBifurcated N-H···(O,O) hydrogen bond (intramolecular and intermolecular) forming chains.[5]
The Role of the Nitro Group as a Hydrogen Bond Acceptor

While carbonyl oxygens are strong hydrogen bond acceptors, nitro groups also play a significant, and sometimes competitive, role. The strength of the nitro group as a hydrogen bond acceptor can be influenced by the overall electronic structure of the molecule. However, some studies suggest that nitro groups are generally weak hydrogen bonders.[9][10] Despite this, their presence provides additional acceptor sites, leading to more complex and varied hydrogen bonding networks, as seen in the bifurcated hydrogen bond of N-(4-Ethoxy-2,5-dinitrophenyl)acetamide.[5] The ability of the nitro group to participate in hydrogen bonding is a key factor in the crystal engineering of energetic materials, where it can influence sensitivity and stability.[11]

Conclusion

The introduction of nitro groups to the acetamide framework significantly influences the hydrogen bonding patterns in the crystalline state. While the classic N-H···O hydrogen bond involving the amide group remains a prevalent interaction, the nitro groups introduce additional acceptor sites, leading to more intricate networks. The specific hydrogen bonding motifs are highly dependent on the number and position of the nitro substituents, as well as the presence of other functional groups.

This comparative guide highlights the importance of a combined experimental and computational approach to fully elucidate the nature of hydrogen bonding in nitrated acetamide crystals. A thorough understanding of these interactions is fundamental for the rational design of new materials with tailored properties, from pharmaceuticals to energetic materials.

References

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  • Crystal structure of N-(2,4-dimethyl-6-nitrophenyl)acetamide, C10H12N2O3. (2011). ResearchGate. [Link]

  • 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

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  • Crystal structures and Hirshfeld surface analyses of N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol tribromide (1/1), N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol dibromidoiodate (1/1) and N,N-. (2023). International Union of Crystallography. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for N-(4-hydroxy-2,6-dinitrophenyl)acetamide

As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure that the brilliant minds using them can do so with the utmost confidence and safety. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure that the brilliant minds using them can do so with the utmost confidence and safety. This guide provides essential, field-tested safety and logistical protocols for handling N-(4-hydroxy-2,6-dinitrophenyl)acetamide. This is not a generic checklist but a procedural framework grounded in the specific chemical nature of the compound, designed to protect you, your research, and your environment.

Hazard Assessment: Understanding the "Why" Behind the "How"

N-(4-hydroxy-2,6-dinitrophenyl)acetamide is a dinitro aromatic compound. This chemical classification immediately signals the need for stringent safety protocols. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that render the molecule reactive and confer specific toxicological properties. Aromatic nitro compounds as a class are known for potential instability and health risks.[1] Furthermore, many dinitrophenyl derivatives can be shock-sensitive or form explosive salts, necessitating careful handling and storage.[1][2]

The primary risks associated with this compound are not just theoretical; they are dictated by its chemical structure and physical state as a solid powder.

Key Operational Hazards:

  • Inhalation: As a powder, aerosolization during weighing or transfer is a primary risk, potentially causing respiratory tract irritation.[3]

  • Dermal Contact: Direct skin contact can lead to irritation.[3][4] Aromatic nitro compounds can, in some cases, be absorbed through the skin, leading to systemic effects.

  • Ocular Contact: The compound is an irritant and can cause serious eye damage.[4][5][6]

  • Ingestion: The substance is considered harmful if swallowed.[3][7]

Hazard CategoryDescriptionPrimary Route of Exposure
Respiratory Irritation Fine dust particles can irritate the mucous membranes and respiratory tract.[3][6]Inhalation
Skin Irritation Prolonged or repeated contact may cause skin irritation or dermatitis.[3][4]Dermal Contact
Serious Eye Irritation Direct contact with the powder can cause significant eye irritation or damage.[5][6]Ocular Contact
Acute Oral Toxicity Harmful if ingested, potentially causing gastrointestinal irritation and other systemic effects.[3]Ingestion
Chemical Instability As a dinitro aromatic compound, there is a potential for hazardous reactions, especially with heat or incompatible materials.[1]Thermal/Physical Shock

Core Protective Measures: Your First and Last Line of Defense

A multi-layered approach to safety, combining engineering controls with personal protective equipment (PPE), is non-negotiable.

Engineering Controls: Isolating the Hazard

Before any PPE is selected, the work environment must be optimized to minimize exposure.

  • Chemical Fume Hood: All handling of solid N-(4-hydroxy-2,6-dinitrophenyl)acetamide, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood.[8][9] This is the most critical step in preventing inhalation of airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[3][5]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): A Barrier Between You and the Hazard

PPE is essential, even when using engineering controls. It protects against accidental spills, splashes, and unforeseen exposures.

  • Eye and Face Protection:

    • Requirement: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][5][6]

    • Rationale: Standard safety glasses do not protect against fine dust that can circulate in the air. Goggles are essential to prevent ocular contact. For operations with a higher risk of splashing, such as when dissolving larger quantities, a full-face shield should be worn in addition to safety goggles.[5]

  • Hand Protection:

    • Requirement: Wear nitrile rubber gloves. Inspect gloves for any signs of degradation or punctures before use.[3][10]

    • Rationale: Nitrile provides good resistance against a wide range of chemicals and is preferable to latex for laboratory work. The integrity of the glove is your direct barrier against skin contact. Contaminated gloves must be disposed of as chemical waste.[5]

  • Body Protection:

    • Requirement: A full-length laboratory coat, buttoned completely, is the minimum requirement.[3] For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. A complete protective suit may be necessary depending on the scale and nature of the work.[5]

    • Rationale: This prevents the contamination of personal clothing and skin in the event of a spill.

  • Respiratory Protection:

    • Requirement: When working inside a certified fume hood, respiratory protection is typically not required. However, if a fume hood is unavailable or in the event of a significant spill, a NIOSH/MSHA-approved respirator with appropriate particulate filters must be used.[3][8]

    • Rationale: This is a crucial safeguard against inhaling aerosolized powder, which is a primary exposure risk.

Operational Plans: Step-by-Step Safety Protocols

Adherence to a strict sequence for donning, doffing, and handling is a self-validating system that minimizes the risk of contamination.

Workflow for Safe Handling of N-(4-hydroxy-2,6-dinitrophenyl)acetamide

The following diagram outlines the critical decision points and required controls for handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Certification & Flow B Assemble All Materials (Spatula, Weigh Paper, Solvent, etc.) A->B C Don PPE (Lab Coat, Goggles, Gloves) B->C D Carefully Weigh Solid Compound C->D Proceed to Hood E Prepare Solution (Add solid to solvent slowly) D->E F Wipe Down Surfaces in Fume Hood E->F Experiment Complete G Seal & Label Waste Container F->G H Doff PPE in Correct Order G->H I Wash Hands Thoroughly H->I

Caption: Decision workflow for handling N-(4-hydroxy-2,6-dinitrophenyl)acetamide.

PPE Donning and Doffing Procedures

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Safety Goggles: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Removing) Sequence - The Critical Path to Avoid Contamination: This sequence is designed to move from most contaminated to least.

  • Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface with bare hands.[5] Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Safety Goggles: Remove by handling the strap, not the front.

  • Wash Hands: Wash hands thoroughly with soap and water for at least 20 seconds.[5]

Disposal Plan
  • Chemical Waste: All surplus solid material and solutions containing N-(4-hydroxy-2,6-dinitrophenyl)acetamide must be disposed of as hazardous chemical waste. Contact a licensed professional waste disposal service.[5][6] Do not pour down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and contaminated wipes, must be placed in a sealed, clearly labeled hazardous waste container for disposal.[5]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Spills: Evacuate the immediate area.[5] Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.[3][5]

By integrating these safety protocols into your standard operating procedures, you ensure a foundation of safety that allows your research to progress with integrity and confidence.

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